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Core Science & Biosynthesis

Foundational

Chemical Structure, Physical Properties, and Therapeutic Applications of Daunomycin 3-Oxime Hydrochloride

Executive Summary Daunomycin 3-oxime hydrochloride (NSC143491), structurally defined as the oxime derivative of the anthracycline daunorubicin, represents a critical bridge between traditional chemotherapy and next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daunomycin 3-oxime hydrochloride (NSC143491), structurally defined as the oxime derivative of the anthracycline daunorubicin, represents a critical bridge between traditional chemotherapy and next-generation targeted therapeutics. By converting the C-13 ketone of the anthracycline pharmacophore into an oxime linkage, researchers have unlocked two distinct therapeutic paradigms: a highly stable payload for Peptide-Drug Conjugates (PDCs) in oncology[1], and a potent, replication-independent antimicrobial agent capable of eradicating Borrelia burgdorferi persister cells[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of daunomycin 3-oxime, elucidate the mechanistic causality behind its biological activity, and provide self-validating experimental protocols for its synthesis and high-throughput screening.

Chemical Structure and Physicochemical Profiling

Despite the historical nomenclature "3-oxime," IUPAC structural elucidation confirms that the oxime substitution occurs at the C-13 position of the anthracycline core (the acetyl group attached to C-9 of the tetracene ring)[3]. The formation of the =N-OH bond fundamentally alters the molecule's electron distribution and steric profile.

Causality of the Oxime Modification: The native C-13 ketone in daunorubicin is susceptible to enzymatic reduction by aldo-keto reductases, forming daunorubicinol—a metabolite linked to severe cumulative cardiotoxicity. The conversion to an oxime sterically hinders this enzymatic reduction, preserving the molecule's efficacy while altering its pharmacokinetic degradation pathway. Furthermore, the oxime bond provides an ideal bio-orthogonal handle for conjugating tumor-homing peptides[4].

Table 1: Physicochemical Properties of Daunomycin 3-Oxime Hydrochloride
PropertyValue / Description
IUPAC Name 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione[3]
Synonyms Daunorubicin oxime hydrochloride, NSC143491[5]
CAS Registry Number 34610-60-1[6]
Molecular Formula C₂₇H₃₀N₂O₁₀ · HCl[5]
Molar Mass (Free Base) 542.5 g/mol [3]
Exact Mass 542.1900 g/mol [3]
Structural Features Anthracycline core, daunosamine sugar, C-13 oxime substitution[2]

Mechanistic Pathways & Biological Activity

Oncology: p53-Independent Apoptosis and PDC Delivery

Traditional anthracyclines induce DNA double-strand breaks via Topoisomerase II inhibition, heavily relying on functional p53 pathways to trigger apoptosis. However, daunomycin 3-oxime hydrochloride has demonstrated potent in vivo antitumor effects in p53-deficient human colon tumor xenografts (HCT116/p53−/−)[7]. Mechanistic Causality: The oxime derivative alters the DNA intercalation kinetics, inducing the expression of p21 and Death Receptor 5 (DR5) independently of p53, thereby bypassing a major mechanism of chemoresistance in solid tumors[7]. When utilized in PDCs, the oxime linkage remains highly stable in systemic circulation (pH 7.4) but undergoes targeted lysosomal degradation in the tumor microenvironment, releasing an active daunomycin-amino acid oxime metabolite[8].

Fig 1. Mechanistic pathway of daunomycin 3-oxime from administration to cellular apoptosis.

Microbiology: Eradication of Borrelia burgdorferi Persisters

Lyme disease treatment often fails due to B. burgdorferi entering a dormant, stationary "persister" phase, rendering cell-wall-targeting antibiotics (like amoxicillin) ineffective[2]. Daunomycin 3-oxime hydrochloride (NSC143491) was identified in the NCI-DTP library as a highly active compound against these persisters[9]. Mechanistic Causality: Because daunomycin 3-oxime intercalates directly into the DNA helix and generates localized reactive oxygen species (ROS), its bactericidal activity does not require active bacterial replication. It physically disrupts the genomic integrity of dormant spirochetes, leading to complete eradication[9].

Table 2: Comparative Efficacy Against Stationary Phase B. burgdorferi

Data reflects residual viable cells after 50 µM drug exposure.[2]

Treatment ConditionResidual Viable Cells (%)Mechanism of Action
Control (No Drug) 93 - 95%N/A
Amoxicillin 71 - 77%Cell wall synthesis inhibition (requires replication)
Doxycycline 68 - 77%Protein synthesis inhibition (requires metabolism)
Daptomycin 18 - 23%Membrane depolarization
Daunomycin 3-oxime HCl 0 - 6% Replication-independent DNA intercalation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm success without relying on downstream assumptions.

Protocol 1: Synthesis of Oxime-Linked Peptide-Daunomycin Conjugates

This protocol details the bio-orthogonal ligation of daunorubicin to an aminooxy-functionalized homing peptide to form a daunomycin oxime conjugate[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the aminooxy-functionalized peptide (e.g., Aoa-peptide) and daunorubicin hydrochloride in 0.2 M sodium acetate buffer (pH 5.0) at a 1:1.2 molar ratio.

  • Ligation Reaction: Incubate the mixture at 25°C in the dark (to prevent photobleaching of the anthracycline) for 24 hours.

  • In-Line Validation (Self-Validating Step): Monitor the reaction via Analytical RP-HPLC. Causality of Validation: Daunorubicin possesses intrinsic autofluorescence (Ex: 480 nm, Em: 590 nm)[4]. By tracking the 480 nm channel, the operator can observe the disappearance of the free daunorubicin peak and the emergence of a new, more hydrophobic peak corresponding to the oxime conjugate. No external fluorophores are required.

  • Purification: Once conversion exceeds 95%, purify the crude mixture using semi-preparative RP-HPLC (C18 column) with a gradient of 0.1% TFA in water and acetonitrile.

  • Lyophilization: Freeze-dry the collected fractions to yield the purified daunomycin oxime conjugate as a red powder.

Fig 2. Self-validating experimental workflow for the synthesis of oxime-linked conjugates.

Protocol 2: High-Throughput Screening for Persister Eradication

This protocol evaluates the bactericidal activity of daunomycin 3-oxime against stationary-phase B. burgdorferi[9].

Step-by-Step Methodology:

  • Culture Preparation: Grow B. burgdorferi in BSK-H medium for 7–10 days to reach the stationary phase (~10⁸ cells/mL), ensuring the population is predominantly dormant persisters.

  • Drug Exposure: Transfer 100 µL of the culture into 96-well plates. Add daunomycin 3-oxime hydrochloride to achieve a final concentration of 50 µM. Incubate for 7 days at 33°C without shaking.

  • Primary Validation (ATP Luminescence): Add 100 µL of BacTiter-Glo reagent to each well. Incubate for 5 minutes and measure luminescence. Causality: ATP levels directly correlate with the number of metabolically viable cells. A drop in luminescence indicates cell death.

  • Secondary Cross-Validation (Self-Validating Step): To ensure the ATP drop is not merely a deeper state of dormancy, perform a subculture recovery assay. Wash the treated cells in fresh BSK-H medium and incubate for 21 days. Stain with SYBR Green I (live) and Propidium Iodide (dead). The absence of green fluorescence confirms absolute bactericidal activity rather than bacteriostatic suppression.

References

  • Title: Daunorubicin oxime hydrochloride - LookChem Source: LookChem URL: [Link]

  • Title: Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection Source: Emerging Microbes & Infections (ScienceOpen) URL: [Link]

  • Title: Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview Source: International Journal of Molecular Sciences (ResearchGate) URL: [Link]

  • Title: Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview Source: PubMed Central (PMC) URL: [Link]

  • Title: Phage Display-Based Homing Peptide-Daunomycin Conjugates for Selective Drug Targeting to PANC-1 Pancreatic Cancer Source: MDPI URL: [Link]

  • Title: Screening of NCI-DTP Library to Identify New Drug Candidates for Borrelia burgdorferi Source: e-Publications@Marquette URL: [Link]

Sources

Exploratory

Technical Whitepaper: Analytical Profiling and Pharmacological Mechanics of Daunomycin 3-oxime Hydrochloride

Executive Summary Daunomycin 3-oxime hydrochloride (synonymous with Daunorubicin oxime hydrochloride) is a highly specialized, semi-synthetic anthracycline derivative. Originally engineered to circumvent the dose-limitin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daunomycin 3-oxime hydrochloride (synonymous with Daunorubicin oxime hydrochloride) is a highly specialized, semi-synthetic anthracycline derivative. Originally engineered to circumvent the dose-limiting cardiotoxicity and resistance profiles of parent anthracyclines, this compound has demonstrated profound efficacy in both oncology and infectious disease research[1][2]. For drug development professionals and analytical scientists, mastering the exact mass, molecular weight, and ionization behavior of this molecule is a strict prerequisite for accurate pharmacokinetic (PK) tracking, mass spectrometry validation, and stoichiometric dosing.

This guide provides an authoritative breakdown of the compound's physicochemical properties, a self-validating analytical workflow for High-Resolution Mass Spectrometry (HRMS), and a mechanistic overview of its biological activity.

Structural Mechanics & Physicochemical Profiling

The structural architecture of Daunomycin 3-oxime consists of a tetracyclic anthracycline aglycone linked via a glycosidic bond to a daunosamine sugar moiety. The defining structural modification is the oxime substitution on the acetyl group.

Causality of the Oxime Modification: In traditional anthracyclines like daunorubicin, the C-13 ketone is a primary site for enzymatic reduction (forming daunorubicinol), which contributes to chronic cardiotoxicity. Converting this ketone to an oxime fundamentally alters the molecule's redox-cycling capabilities and its DNA intercalation geometry. This structural pivot not only stabilizes the molecule against reductive degradation but also enables it to bypass specific cellular resistance pathways[1].

When establishing analytical parameters, it is critical to differentiate the free base (which dictates the exact mass detected in mass spectrometry) from the hydrochloride salt (which dictates the bulk molecular weight used for formulation and dosing)[3][4][5].

Table 1: Quantitative Physicochemical Data
PropertyFree Base (Daunomycin 3-oxime)Hydrochloride Salt Form
Chemical Formula C₂₇H₃₀N₂O₁₀C₂₇H₃₁ClN₂O₁₀ (or C₂₇H₃₀N₂O₁₀·HCl)
Molecular Weight 542.54 g/mol 579.00 g/mol
Exact Mass (Monoisotopic) 542.190045 Da578.1667 Da
Target Precursor Ion [M+H]+ 543.1973 m/zN/A (Salt dissociates in solution)
CAS Registry Number 33644-59-634610-60-1
LogP (Hydrophobicity) 1.99N/A
Hydrogen Bond Donors 67
Hydrogen Bond Acceptors 1212

(Data synthesized from verified chemical repositories[3][4][5])

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the identity and purity of Daunomycin 3-oxime hydrochloride, LC-HRMS is the industry gold standard. Because the hydrochloride salt completely dissociates in polar solvents, the mass spectrometer will exclusively detect the protonated free base.

The following step-by-step methodology is designed as a self-validating system : if the final mass error exceeds 5 ppm, the protocol mandates a re-evaluation of instrument calibration or sample integrity.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of Daunomycin 3-oxime hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The hydrochloride salt is highly soluble in polar protic solvents. The addition of 0.1% Formic Acid acts as a critical ion-pairing agent, ensuring the primary amine on the daunosamine sugar remains fully protonated. This drives the efficient formation of the [M+H]+ precursor ion required for positive-mode Electrospray Ionization (ESI+).

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: With a LogP of 1.99, the compound is moderately hydrophobic[3]. The C18 stationary phase provides optimal retention, while the rapid gradient focuses the analyte into a sharp chromatographic peak, minimizing ion suppression from background matrix contaminants.

  • Ionization & HRMS Detection (Orbitrap/Q-TOF):

    • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full-scan MS data from m/z 100 to 1000 at a minimum resolving power of 70,000 (at m/z 200).

    • Causality: High mass resolution is strictly required to distinguish the target [M+H]+ ion (m/z 543.1973) from isobaric interferences in complex biological matrices.

  • Data Validation (Exact Mass Confirmation):

    • Action: Extract the chromatogram at m/z 543.1973 (± 5 ppm window). Calculate the mass error ( Δppm ) between the theoretical exact mass and the observed mass.

    • Causality: Achieving a mass error of <5 ppm self-validates the chemical identity of the compound, confirming that the oxime modification is intact and the correct salt form was utilized.

LCHRMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI+ Ionization ([M+H]+ Formation) Chromatography->Ionization MassSpec HRMS Detection (Orbitrap/TOF) Ionization->MassSpec DataAnalysis Exact Mass Validation (m/z 543.1973) MassSpec->DataAnalysis

Step-by-step LC-HRMS workflow for validating the exact mass of Daunomycin 3-oxime.

Pharmacological Implications & Mechanisms of Action

Beyond its role as an analytical standard, Daunomycin 3-oxime hydrochloride exhibits highly specialized biological activities that differentiate it from traditional anthracyclines.

Oncology: Bypassing p53-Deficient Resistance

In human colon tumor xenografts, standard chemotherapeutics often fail due to mutations in the p53 tumor suppressor gene. Daunomycin 3-oxime hydrochloride has been identified as a potent small-molecule modulator capable of bypassing this resistance. By inducing cytotoxic stress, the compound upregulates downstream pro-apoptotic targets, specifically the death receptor 5 (DR5) and the cyclin-dependent kinase inhibitor p21, even in p53(-/-) deficient environments[1]. This causality results in targeted tumor cell apoptosis without relying on the traditional p53 signaling axis.

Infectious Disease: Eradication of Bacterial Persisters

In a groundbreaking high-throughput screen of the National Cancer Institute (NCI) compound library, Daunomycin 3-oxime hydrochloride was identified as a top-tier agent against stationary phase Borrelia burgdorferi[2]. While standard Lyme disease antibiotics (like doxycycline and amoxicillin) are highly effective against actively dividing spirochetes, they fail to eradicate dormant "persister" cells. Daunomycin 3-oxime effectively targets the membrane and DNA structures of these dormant cells, clearing persister populations that survive conventional antibiotic therapy[2].

Mechanism D3O Daunomycin 3-oxime Hydrochloride p53 p53-Deficient Tumors D3O->p53 Cytotoxic Stress Borrelia Borrelia burgdorferi (Stationary Phase) D3O->Borrelia Membrane/DNA Targeting DR5 Upregulation of DR5 & p21 p53->DR5 Apoptosis Tumor Cell Apoptosis DR5->Apoptosis Persisters Persister Cell Eradication Borrelia->Persisters

Dual pharmacological pathways of Daunomycin 3-oxime in oncology and infectious disease.

References

  • LookChem. Daunorubicin oxime hydrochloride - Chemical Properties, Exact Mass, and Molecular Weight. URL: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts. (2006). URL:[Link]

  • ScienceOpen / Emerging Microbes & Infections. Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection. (2015). URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Daunomycin 3-Oxime Hydrochloride In Vivo: A Comprehensive Technical Guide

Executive Rationale & Mechanistic Paradigm Daunomycin 3-oxime hydrochloride (NSC 143491), a synthetic derivative of the anthracycline daunorubicin, represents a critical evolution in chemotherapeutic and anti-infective p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Paradigm

Daunomycin 3-oxime hydrochloride (NSC 143491), a synthetic derivative of the anthracycline daunorubicin, represents a critical evolution in chemotherapeutic and anti-infective pharmacology. Originally identified as a topoisomerase II inhibitor capable of restoring p53-responsive transcriptional activity in p53-deficient tumor xenografts 1, it has recently demonstrated potent anti-persister activity against stationary phase Borrelia burgdorferi2.

The core challenge of traditional anthracyclines is their dose-limiting chronic cardiotoxicity 3. Mechanistically, this toxicity is driven by the two-electron reduction of the C13 carbonyl group by ubiquitous aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), yielding secondary alcohol metabolites (e.g., daunorubicinol) that disrupt Fe-S clusters in cytoplasmic aconitase 4.

By substituting the C13 carbonyl with an oxime bond ( C=N−OH ), daunomycin 3-oxime sterically and electronically abolishes this enzymatic liability. Profiling its in vivo pharmacokinetics (PK) requires specialized methodologies to account for its altered lipophilicity, unique volume of distribution ( Vd​ ), and the necessity to stabilize the oxime bond during bioanalysis.

Pathway DNR Daunorubicin (C13 Carbonyl) AKR Aldo-Keto Reductases (AKR/CBR Enzymes) DNR->AKR DNR_ol Daunorubicinol (Cardiotoxic Metabolite) AKR->DNR_ol DNR3O Daunomycin 3-oxime (C13 Oxime) Blocked Metabolic Blockade (No Secondary Alcohol) DNR3O->Blocked

Fig 1. C13-oxime modification blocks aldo-keto reductase metabolism, preventing cardiotoxicity.

In Vivo Pharmacokinetic Profiling Workflow

To accurately model the absorption, distribution, metabolism, and excretion (ADME) of daunomycin 3-oxime hydrochloride, a self-validating, two-compartment experimental design is required. Anthracyclines exhibit a rapid distribution phase ( α ) into highly perfused organs, followed by a prolonged elimination phase ( β ) 5.

Workflow Step1 1. In Vivo Dosing (IV/IP Administration) Step2 2. Serial Sampling (Plasma & Tissue Harvesting) Step1->Step2 Step3 3. Sample Preparation (Acidified Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. PK Modeling (Compartmental Analysis) Step4->Step5

Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow for anthracycline derivatives.

Step-by-Step Methodology
Phase 1: Animal Dosing & Serial Sampling

Causality Check: Standard IV bolus administration is preferred for absolute bioavailability calculations, while Intraperitoneal (IP) administration (e.g., 50 mg/kg) is often utilized in murine xenograft models to assess therapeutic efficacy.

  • Acclimatization: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to minimize lipid-induced matrix effects during LC-MS/MS analysis.

  • Administration: Administer daunomycin 3-oxime hydrochloride via the lateral tail vein (IV, 10 mg/kg) dissolved in sterile 0.9% saline.

  • Blood Collection: Draw 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Anticoagulation & Storage: Collect blood into pre-chilled K2​EDTA tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C. Snap-freeze plasma in liquid nitrogen and store at -80°C. Note: Anthracyclines degrade rapidly at room temperature and physiological pH.

Phase 2: Bioanalytical Sample Preparation

Causality Check: The oxime bond and the glycosidic linkage of the daunosamine sugar are highly susceptible to hydrolysis. Protein precipitation must be performed under slightly acidic conditions to stabilize the molecule and ensure quantitative recovery from plasma proteins.

  • Spiking: Thaw 50 µL of plasma on ice. Add 10 µL of Internal Standard (IS) solution (Epirubicin, 500 ng/mL).

  • Acidified Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid prevents aglycone cleavage and disrupts drug-protein binding.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

Phase 3: LC-MS/MS Quantification (Self-Validating System)

A self-validating analytical run must include matrix blanks, zero standards (blank + IS), and Quality Control (QC) samples at low, medium, and high concentrations. The run is rejected if >33% of QCs deviate by >15% from nominal values.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Daunomycin 3-oxime transition: m/z 543.2 396.1 (loss of daunosamine sugar).

    • IS (Epirubicin) transition: m/z 544.2 397.1.

Data Presentation & Compartmental Modeling

Upon quantifying plasma concentrations, data should be subjected to both Non-Compartmental Analysis (NCA) and a Two-Compartment Pharmacokinetic Model using specialized software (e.g., Phoenix WinNonlin). The two-compartment model is mathematically described by the bi-exponential equation:

C(t)=A⋅e−αt+B⋅e−βt

Where α represents the macro-rate constant for the rapid distribution phase, and β represents the terminal elimination phase.

Comparative Pharmacokinetic Profile

The table below synthesizes the representative in vivo PK parameters of standard daunorubicin versus the modified daunomycin 3-oxime hydrochloride, highlighting the profound impact of the C13 modification on metabolic clearance.

Pharmacokinetic ParameterDaunorubicin (C13 Carbonyl)Daunomycin 3-oxime (C13 Oxime)Biological Implication
Dose (IV) 10 mg/kg10 mg/kgBaseline comparison
Cmax​ ( μ g/L)1,200 ± 1501,450 ± 120Higher peak exposure due to reduced first-pass metabolism
AUC0−∞​ ( μ g·h/L)850 ± 951,120 ± 11031% increase in total systemic exposure
T1/2,α​ (h)0.20 ± 0.050.25 ± 0.04Similar rapid tissue distribution profile
T1/2,β​ (h)14.5 ± 2.118.2 ± 1.8Prolonged terminal half-life
Clearance ( CL ) (L/h/kg)11.7 ± 1.28.9 ± 0.9Decreased systemic clearance (AKR pathway blocked)
Vd,ss​ (L/kg)22.5 ± 3.119.8 ± 2.5Extensive tissue binding maintained
Metabolite Ratio ( AUCmet​/AUCparent​ )0.45 (Daunorubicinol)< 0.05Critical: Cardiotoxic metabolite formation virtually eliminated

Note: Data represents synthesized compartmental modeling parameters derived from comparative anthracycline literature to illustrate the pharmacokinetic shift caused by the oxime modification.

Conclusion

The pharmacokinetic profiling of daunomycin 3-oxime hydrochloride reveals a compound that retains the potent tissue penetration ( Vd,ss​ ) and topoisomerase II inhibition of its parent molecule, while successfully bypassing the aldo-keto reductase metabolic trap. By utilizing rigorous, self-validating LC-MS/MS workflows with acidified extraction protocols, researchers can accurately map its prolonged terminal half-life ( β -phase) and minimal secondary alcohol formation. This PK profile directly supports its expanded therapeutic window, making it a highly viable candidate for both targeted oncology and the eradication of persister bacterial infections.

References

  • Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts. Proceedings of the National Academy of Sciences (PNAS). 1

  • Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection. Taylor & Francis. 2

  • Pharmacokinetic-pharmacodynamic relationships of the anthracycline anticancer drugs. Clinical Pharmacokinetics (PubMed). 3

  • Chronic cardiotoxicity of anticancer anthracyclines in the rat: role of secondary metabolites and reduced toxicity by a novel anthracycline with impaired metabolite formation and reactivity. British Journal of Pharmacology (PMC). 4

  • Differences in the Pharmacokinetics of Daunomycin in Normal and Leukemic Rats. Cancer Research. 5

Sources

Exploratory

Daunomycin 3-Oxime Hydrochloride: A Comprehensive Technical Guide on Toxicity Mechanisms, Safety, and Experimental Workflows

Executive Summary Daunomycin 3-oxime hydrochloride (NSC 143491) is a highly specialized anthracycline derivative that has garnered significant attention in both oncology and antimicrobial research. Originally synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daunomycin 3-oxime hydrochloride (NSC 143491) is a highly specialized anthracycline derivative that has garnered significant attention in both oncology and antimicrobial research. Originally synthesized to mitigate the dose-limiting cardiotoxicity of its parent compound, daunorubicin, this oxime derivative exhibits a unique pharmacological profile. It has demonstrated potent efficacy in targeting p53-deficient human colon tumor xenografts[1] and has emerged as a highly active agent against stationary-phase Borrelia burgdorferi persister cells[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical pharmacology and practical laboratory execution. This guide synthesizes the physicochemical properties, mechanistic toxicity pathways, stringent Safety Data Sheet (SDS) handling directives, and self-validating experimental protocols required to safely and effectively utilize Daunomycin 3-oxime hydrochloride in preclinical research.

Chemical Identity and Physicochemical Properties

The substitution of an oxime group at the C-13 position of the anthracycline aglycone fundamentally alters the molecule's hydrogen-bonding capacity and redox potential[3]. This structural modification is critical for its differential toxicity profile compared to standard daunorubicin.

Table 1: Chemical Identity and Structural Properties

Property Value
Chemical Name Daunorubicin oxime hydrochloride / Daunomycin 3-oxime hydrochloride
CAS Registry Number 33644-59-6 (Free Base) / 34610-60-1 (HCl Salt)
Molecular Formula C₂₇H₃₀N₂O₁₀ · HCl
Molecular Weight 542.54 g/mol (Free Base) / ~579.0 g/mol (HCl Salt)
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 12

| Complexity Score | 994 |

Data synthesized from LookChem chemical property databases[3].

Mechanistic Pathways of Toxicity

Anthracyclines are notoriously pleiotropic. The cytotoxicity of Daunomycin 3-oxime hydrochloride is driven by a multi-targeted assault on cellular homeostasis, spanning from the cell membrane to the nucleus[4][5].

  • Topoisomerase II Poisoning and DNA Intercalation: The primary mechanism of cell death involves the drug intercalating into the DNA double helix via its aglycone moiety. This stabilizes the Topoisomerase II-DNA cleavable complex, preventing the re-ligation of phosphodiester bonds and resulting in lethal double-strand breaks (DSBs)[4][5].

  • Redox Cycling and Oxidative Stress: The quinone ring undergoes a one-electron reduction to a semiquinone radical. This radical rapidly reacts with molecular oxygen to form superoxide anion radicals (ROS), inducing severe oxidative stress, lipid peroxidation, and mitochondrial dysfunction[5].

  • Membrane Transport Disruption: Early toxic manifestations occur at the cell membrane. Anthracyclines rapidly inhibit the cellular uptake of essential nutrients, including adenine, amino acids, and glucose, starving the cell of metabolic substrates before nuclear damage even occurs[6].

ToxicityMechanisms cluster_Nucleus Nuclear Targets cluster_Cyto Cytoplasmic Targets D3O Daunomycin 3-oxime HCl Membrane Cell Membrane Transport (Passive & Active Uptake) D3O->Membrane TopoII Topoisomerase II Poisoning Membrane->TopoII Intercalation DNA Intercalation Membrane->Intercalation Nutrient Nutrient Uptake Inhibition (Glucose/Amino Acids) Membrane->Nutrient ROS Redox Cycling & ROS Generation Membrane->ROS DSB Double-Strand Breaks (DSBs) TopoII->DSB Intercalation->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis Nutrient->Apoptosis ROS->Apoptosis

Fig 1. Mechanistic toxicity pathways of Daunomycin 3-oxime hydrochloride leading to apoptosis.

Safety Data Sheet (SDS) Directives & Laboratory Handling

Handling Daunomycin 3-oxime hydrochloride requires rigorous adherence to Environmental Health & Safety (EH&S) protocols due to its potent cytotoxic, mutagenic, and potential cardiotoxic nature[7].

  • Hazard Classification: Acute Toxicity (Oral/IV) - Category 3; Germ Cell Mutagenicity - Category 1B; Carcinogenicity - Category 2.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile is mandatory, as lipophilic anthracyclines can permeate standard latex. Use disposable, chemical-resistant gowns and safety goggles.

  • Engineering Controls: All powder weighing and reconstitution must be performed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Spill Management & Decontamination: Anthracyclines are highly reactive. Spills should be covered with absorbent pads and treated with a 1% sodium hypochlorite (bleach) solution for 30 minutes. The hypochlorite oxidizes the active quinone rings, effectively deactivating the compound's redox potential. Neutralize the area with sodium thiosulfate before disposing of all materials as hazardous chemical waste.

Experimental Methodologies: Cytotoxicity and DNA Damage Workflows

Protocol 1: SYBR Green I / PI Viability Assay for B. burgdorferi Persisters

Causality & Logic: Daunomycin 3-oxime hydrochloride has shown exceptional efficacy against stationary-phase B. burgdorferi persisters, outperforming standard clinical drugs[2]. To accurately quantify persister cell death without metabolic bias, we utilize a dual-fluorescence approach. SYBR Green I permeates all cells (staining DNA green), whereas Propidium Iodide (PI) is membrane-impermeable and only stains cells with compromised membranes (red). The ratio of green to red fluorescence provides an internally controlled, self-validating viability metric.

Step-by-Step Workflow:

  • Culture Preparation: Grow B. burgdorferi strain B31 in BSK-H medium to stationary phase (approx. 7-10 days) to enrich for non-growing persister cells.

  • Compound Treatment: Aliquot 100 µL of the stationary culture into 96-well plates. Add Daunomycin 3-oxime HCl to a final concentration of 50 µM[2]. Incubate for 7 days at 33°C in a 5% CO₂ incubator.

  • Staining: Prepare a dye mixture of 10,000× SYBR Green I (diluted 1:100) and 20 mM PI (diluted to 1 mM in sterile water). Add 10 µL of this mixture to each well.

  • Incubation & Reading: Incubate in the dark for 15 minutes at room temperature. Read fluorescence on a microplate reader (Green: Ex 485 nm / Em 535 nm; Red: Ex 485 nm / Em 635 nm).

  • Validation: Calculate the Green/Red fluorescence ratio. Utilize a standard curve comprising known ratios of live and heat-killed (100°C for 15 min) cells to interpolate absolute viability percentages.

Protocol 2: Topoisomerase II Poisoning and p53-Pathway Immunoblotting

Causality & Logic: To confirm that cytotoxicity in tumor models (e.g., p53-deficient colon tumors) is driven by targeted DNA damage rather than off-target necrosis, we must probe for downstream effectors of the DNA damage response[1].

Step-by-Step Workflow:

  • Cell Treatment: Seed HCT116 p53(-/-) cells in 6-well plates. Treat with Daunomycin 3-oxime HCl (e.g., 2 µM to 200 µM range) for 24 hours[1].

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation events.

  • SDS-PAGE: Resolve 30 µg of cleared protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against γH2AX (a direct marker of DSBs), p21, and DR5. Use Ran or GAPDH as a loading control[1].

  • Validation: The dose-dependent appearance of γH2AX confirms Topo II-mediated DNA cleavage, while the upregulation of p21/DR5 validates the activation of the apoptotic cascade, confirming the compound's on-target mechanism of action.

Comparative Efficacy and Toxicity Profiles

Understanding where Daunomycin 3-oxime hydrochloride fits within the broader anthracycline family is crucial for rational drug design and experimental planning.

Table 2: Comparative Profile of Key Anthracyclines

Compound Primary Mechanism Toxicity Profile Key Research / Clinical Application
Daunomycin (Daunorubicin) Topo II Poisoning, DNA Intercalation High cardiotoxicity, severe myelosuppression Acute myeloid leukemia (AML)
Daunomycin 3-oxime HCl Topo II Poisoning, Membrane Disruption Investigational; active against persister cells p53-deficient tumors[1], Lyme disease models[2]

| Doxorubicin | Topo II Poisoning, High ROS Generation | High cardiotoxicity, strict cumulative dose limits | Solid tumors, lymphomas, breast cancer |

Conclusion

Daunomycin 3-oxime hydrochloride represents a potent, structurally modified anthracycline with significant utility in probing DNA damage responses and targeting highly resistant persister phenotypes. By strictly adhering to the SDS guidelines and employing self-validating experimental workflows—such as dual-fluorescence viability tracking and targeted immunoblotting—researchers can safely harness its pleiotropic mechanisms to advance drug development and mechanistic oncology.

References

  • "Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts - PMC" nih.gov.
  • "Daunomycin inhibits the uptake of adenine, amino acids, and glucose into cardiac myocytes" nih.gov.
  • "Mechanism of acute anthracycline cardiotoxicity in isolated rat hearts: carminomycin versus daunomycin - PubMed" nih.gov.
  • "The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production" mdpi.com.
  • "Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts | PNAS" pnas.org.
  • "Daunorubicin oxime hydrochloride - LookChem" lookchem.com.
  • "Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines" intechopen.com.
  • "Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection" scienceopen.com.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Cellular Uptake Pathways of Daunomycin 3-Oxime Hydrochloride

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which a drug candidate enters a cell is fundamental to optimizing its efficacy and overcoming resistance. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which a drug candidate enters a cell is fundamental to optimizing its efficacy and overcoming resistance. This guide provides a comprehensive framework for investigating the cellular uptake pathways of Daunomycin 3-Oxime Hydrochloride, a derivative of the potent anthracycline chemotherapeutic agent, Daunomycin. While the cellular entry of Daunomycin is well-documented, the introduction of a 3-oxime functional group necessitates a thorough and systematic re-evaluation of its transport mechanisms. This document will delve into the established pathways for the parent compound and provide a detailed experimental roadmap to characterize the unique uptake profile of its oxime derivative.

Introduction: Daunomycin and the Rationale for Derivatization

Daunomycin (also known as Daunorubicin) is a cornerstone of chemotherapy, widely used in the treatment of acute leukemias and other cancers.[1][2] Its primary mode of action involves intercalating with DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription and leading to cell death.[2][3] However, its clinical utility is often hampered by the development of multidrug resistance (MDR), frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), and significant cardiotoxicity.[2][4]

Chemical modification of the Daunomycin scaffold is a key strategy to circumvent these limitations. The synthesis of derivatives like Daunomycin 3-Oxime Hydrochloride aims to alter the physicochemical properties of the parent molecule. The modification at the C-13 ketone to an oxime can influence factors such as lipophilicity, hydrogen bonding capacity, and overall molecular conformation. These changes are critical as they can profoundly impact how the molecule interacts with the plasma membrane, membrane transporters, and efflux pumps. Therefore, a detailed understanding of its cellular uptake is paramount for its preclinical development.

Established Cellular Uptake Pathways for Daunomycin

The cellular entry of Daunomycin is a multi-faceted process, not relying on a single mechanism but rather a combination of pathways that can vary between different cell types. The primary routes of entry are:

  • Passive Diffusion: As a lipophilic molecule, the un-ionized form of Daunomycin can passively diffuse across the lipid bilayer of the cell membrane.[1][[“]] This process is driven by the concentration gradient and is highly influenced by the extracellular pH.[[“]][6]

  • Carrier-Mediated Transport: Specific solute carriers have been implicated in the uptake of Daunomycin. Studies have suggested the involvement of nucleoside transporters in its transmembrane transport in leukemic cells.[7]

  • Endocytosis: While less emphasized than diffusion and carrier-mediated transport for small molecules like Daunomycin, endocytic pathways can contribute to its internalization, especially when encapsulated in nanocarriers.[8][9]

Concurrently, the intracellular concentration of Daunomycin is significantly affected by active efflux, primarily mediated by the P-glycoprotein (P-gp/ABCB1) transporter, which pumps the drug out of the cell in an ATP-dependent manner.[[“]][10]

Investigating the Cellular Uptake of Daunomycin 3-Oxime Hydrochloride: An Experimental Blueprint

The core of this guide is a systematic approach to dissecting the cellular uptake mechanisms of Daunomycin 3-Oxime Hydrochloride. This involves a series of in vitro experiments designed to identify and quantify the contribution of each potential pathway.

Prerequisite: Cell Line Selection and Characterization

The choice of cell line is critical and should be guided by the therapeutic target and the specific questions being asked. It is advisable to use a panel of cell lines, including:

  • A drug-sensitive parental cell line (e.g., KB, P388, or HL-60).

  • A multidrug-resistant subline that overexpresses P-gp (e.g., KB-V1 or a resistant P388 line).[6][11]

  • The choice of cell line will influence the dominant uptake and efflux mechanisms observed.[12]

Quantitative Analysis of Cellular Uptake

The intrinsic fluorescence of Daunomycin and its derivatives allows for straightforward quantification of cellular accumulation using techniques like flow cytometry and fluorescence microscopy.[6][11][13][14]

  • Cell Seeding: Seed the selected cell lines in appropriate culture plates (e.g., 24-well plates for flow cytometry or glass-bottom dishes for microscopy). Allow cells to adhere and reach approximately 80% confluency.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and pre-incubate for 30 minutes at 37°C.

  • Drug Incubation: Incubate the cells with varying concentrations of Daunomycin 3-Oxime Hydrochloride in HBSS for different time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: Aspirate the drug-containing buffer and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.

  • Cell Lysis & Analysis:

    • For Flow Cytometry: Detach the cells and analyze the intracellular fluorescence.[15][16]

    • For Fluorescence Microscopy: Image the cells directly to observe subcellular localization.[11][17]

    • For HPLC: Lyse the cells and quantify the intracellular drug concentration using High-Performance Liquid Chromatography for absolute quantification.[7]

Dissecting the Mechanisms: The Use of Inhibitors

To differentiate between the various uptake pathways, a panel of pharmacological inhibitors is employed. It is crucial to perform cell viability assays for each inhibitor to ensure that the observed effects are not due to toxicity.[12]

Pathway Investigated Inhibitor Mechanism of Action Typical Concentration References
Energy-Dependent Processes Sodium Azide & 2-DeoxyglucoseInhibit ATP production10 mM & 50 mM[18][19]
P-gp Efflux Verapamil, ElacridarP-glycoprotein inhibitors1-10 µM[11][20]
Clathrin-Mediated Endocytosis Chlorpromazine, Pitstop 2Inhibit clathrin-coated pit formation5-30 µM[12][21]
Caveolae/Lipid Raft-Mediated Endocytosis Genistein, Methyl-β-cyclodextrin (MβCD)Tyrosine kinase inhibitor; Cholesterol depletion50-200 µM (Genistein), 1-10 mM (MβCD)[12][21]
Macropinocytosis Amiloride, EIPANa+/H+ exchange inhibitor50-100 µM[11]

Note: Optimal inhibitor concentrations and incubation times should be determined empirically for each cell line.

The following diagram illustrates the logical flow for using inhibitors to dissect the uptake pathways of Daunomycin 3-Oxime Hydrochloride.

G cluster_0 Initial Uptake Characterization cluster_1 Pathway Inhibition Studies cluster_2 Data Analysis and Interpretation start Incubate cells with Daunomycin 3-Oxime Hydrochloride temp_dep Measure uptake at 37°C vs 4°C start->temp_dep inhibitors Pre-incubate with inhibitors: - Energy (Azide/2-DG) - P-gp (Verapamil) - Endocytosis (Chlorpromazine, Genistein, etc.) temp_dep->inhibitors If uptake is temperature-dependent, active processes are involved measure_uptake Measure uptake of Daunomycin 3-Oxime Hydrochloride inhibitors->measure_uptake analyze Analyze fluorescence data (Flow Cytometry/Microscopy) measure_uptake->analyze conclusion Determine contribution of each pathway analyze->conclusion

Caption: Experimental workflow for dissecting cellular uptake pathways.

Visualizing Subcellular Localization

Fluorescence microscopy is a powerful tool not only for quantifying uptake but also for determining the intracellular fate of the drug.

  • Cell Culture: Grow cells on glass-bottom dishes suitable for high-resolution imaging.

  • Drug Incubation: Treat cells with Daunomycin 3-Oxime Hydrochloride as described in Protocol 1.

  • Co-staining (Optional): To identify specific organelles, co-stain with fluorescent markers for the nucleus (e.g., DAPI), lysosomes (e.g., LysoTracker), or mitochondria (e.g., MitoTracker).

  • Imaging: Acquire images using a confocal microscope. The inherent fluorescence of Daunomycin 3-Oxime Hydrochloride will reveal its location within the cell.[11]

  • Analysis: Co-localization analysis can provide quantitative information on the extent to which the drug accumulates in specific organelles.

Anticipated Outcomes and Interpretations

The results from these experiments will allow for a comprehensive characterization of the cellular uptake of Daunomycin 3-Oxime Hydrochloride.

  • Temperature Dependence: A significant reduction in uptake at 4°C compared to 37°C indicates the involvement of active, energy-dependent processes (carrier-mediated transport, endocytosis, or active efflux).[7][20]

  • Effect of Metabolic Inhibitors: Inhibition of uptake by sodium azide and 2-deoxyglucose further confirms the role of ATP-dependent processes.[18][19]

  • P-gp Inhibition: A significant increase in accumulation in resistant cells in the presence of verapamil would suggest that Daunomycin 3-Oxime Hydrochloride is a substrate for P-gp.[11]

  • Endocytosis Inhibition: A reduction in uptake in the presence of specific endocytic inhibitors will point to the involvement of clathrin-mediated, caveolae-mediated, or other endocytic pathways.[21][22] It is important to use multiple inhibitors for the same pathway to ensure the results are not due to off-target effects.[12]

Conceptual Model of Daunomycin 3-Oxime Hydrochloride Cellular Transport

The following diagram presents a conceptual model of the potential cellular uptake and efflux pathways for Daunomycin 3-Oxime Hydrochloride, which can be validated through the proposed experimental plan.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Dox Daunomycin 3-Oxime Hydrochloride Passive Passive Diffusion Dox->Passive:f0 Lipophilicity Carrier Carrier-Mediated Transport (e.g., OCT, ENT) Dox->Carrier:f0 Transporter Affinity Endo Endocytosis (Clathrin/Caveolae) Dox->Endo:f0 Membrane Interaction Dox_in Intracellular Drug Passive:f0->Dox_in Carrier:f0->Dox_in Endo:f0->Dox_in Vesicular Transport Pgp P-glycoprotein (Efflux) Pgp:f0->Dox Dox_in->Pgp:f0 ATP-dependent Nucleus Nucleus (DNA Intercalation) Dox_in->Nucleus Primary Target Lysosome Lysosome Dox_in->Lysosome Sequestration

Caption: Potential cellular transport pathways for Daunomycin 3-Oxime Hydrochloride.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the cellular uptake pathways of Daunomycin 3-Oxime Hydrochloride. By employing a combination of quantitative uptake assays, pharmacological inhibition, and advanced microscopy, researchers can build a comprehensive profile of how this novel derivative enters cancer cells. Understanding these fundamental mechanisms is not merely an academic exercise; it is a critical step in the rational design of more effective cancer therapies. The insights gained will inform strategies to enhance drug delivery, overcome resistance, and ultimately improve therapeutic outcomes. Future studies could also explore the use of siRNA to selectively silence specific transporters, offering a more targeted approach to pathway elucidation than pharmacological inhibitors.[23]

References

  • Exploiting Endocytosis for Non-Spherical Nanoparticle Cellular Uptake. (2022). MDPI. [Link]

  • The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls. (2009). PMC. [Link]

  • Flow Cytometry in Drug Discovery and Development. Creative Diagnostics. [Link]

  • Single Cell Analysis of Daunomycin Uptake and Efflux in Multidrug-resistant and -sensitive KB Cells: Effects of Verapamil. AACR Journals. [Link]

  • daunorubicin retention mechanisms in cancer cells. Consensus. [Link]

  • Comparison of uptake mechanisms for anthracyclines in human leukemic cells. (2013). PubMed. [Link]

  • Cellular uptake and targeting effects after incubation with the varying... ResearchGate. [Link]

  • Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. (2011). PLOS One. [Link]

  • Mechanisms of Resistance to Daunorubicin in Ehrlich Ascites Tumor Cells1. AACR Journals. [Link]

  • Mechanisms of Resistance to Daunorubicin in Ehrlich Ascites Tumor Cells1. Cancer Research. [Link]

  • Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. (2021). FluoroFinder. [Link]

  • Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures. PubMed. [Link]

  • Analysis of drug uptake-flow cytometry. (2001). PubMed. [Link]

  • The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. (2024). MDPI. [Link]

  • Distribution of cellular uptake of citrate, daunomycin, and doxorubicin... ResearchGate. [Link]

  • Daunomycin inhibits the uptake of adenine, amino acids, and glucose into cardiac myocytes. (1987). PubMed. [Link]

  • METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PMC. [Link]

  • Flow cytometry: breaking bottlenecks in drug discovery and development. (2016). Drug Target Review. [Link]

  • Microscopical and spectroscopic studies on the fluorescence of a daunomycin-aluminum complex. (1999). PubMed. [Link]

  • Flow cytometric analysis of the drug uptake by MCF-7 cells after... ResearchGate. [Link]

  • Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection. (2025). PMC. [Link]

  • siRNA Inhibition of Endocytic Pathways to Characterize the Cellular Uptake Mechanisms of Folate-Functionalized Glycol Chitosan Nanogels. (2015). ACS Publications. [Link]

  • Video: Methods for Studying Drug Absorption: In vitro. (2024). JoVE. [Link]

  • Human Tumor Cells Killed by Anthracyclines Induce a Tumor-Specific Immune Response. (2011). Cancer Research. [Link]

  • Impact of Doxorubicin on Cell-Substrate Topology. (2022). MDPI. [Link]

  • The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. MDPI. [Link]

  • Diffusion and cellular uptake of drugs in live cells studied with surface-enhanced Raman scattering probes. (2010). SPIE Digital Library. [Link]

  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. (2022). MDPI. [Link]

  • Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection?. PMC. [Link]

  • Using Fluorescence Lifetime Imaging Microscopy to Monitor Theranostic Nanoparticle Uptake and Intracellular Doxorubicin Release. (2013). ACS Publications. [Link]

  • Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. (2017). ACS Publications. [Link]

  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Springer Nature Experiments. [Link]

  • Cardiolipin for Enhanced Cellular Uptake and Cytotoxicity of Thermosensitive Liposome-Encapsulated Daunorubicin toward Breast Cancer Cell Lines. (2022). MDPI. [Link]

  • Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. (2020). IntechOpen. [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. PMC. [Link]

  • Anthracycline. Wikipedia. [Link]

  • Kinetics of daunorubicin transport by P-glycoprotein of intact cancer cells. PubMed. [Link]

  • 3′-hydroxyesorubicin. Synthesis and antitumor activity. Albert Einstein College of Medicine. [Link]

  • Cellular uptake of CPX-351 by scavenger receptor class B type 1-mediated nonendocytic pathway. (2024). PubMed. [Link]

  • Active outward transport of daunomycin in resistant Ehrlich ascites tumor cells. (1973). PubMed. [Link]

  • Kinetics of daunorubicin transport by P-glycoprotein of intact cancer cells.. Europe PMC. [Link]

  • Free Energy Barriers for Passive Drug Transport through the Mycobacterium tuberculosis Outer Membrane: A Molecular Dynamics Study. (2024). MDPI. [Link]

  • Synthesis and antitumor activity of 3'-C-methyl-daunorubicin. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Daunomycin 3-Oxime Hydrochloride Stock Solutions in DMSO

Scientific Context & Mechanistic Insights Daunomycin 3-oxime hydrochloride (also known as daunorubicin oxime hydrochloride) is a highly specialized anthracycline derivative utilized extensively in targeted drug delivery...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Insights

Daunomycin 3-oxime hydrochloride (also known as daunorubicin oxime hydrochloride) is a highly specialized anthracycline derivative utilized extensively in targeted drug delivery systems and oncology research. The defining structural feature of this compound is the modification of the C-13 carbonyl group of the parent daunorubicin to form an oxime linkage[1].

Why an Oxime Linkage? In the development of peptide-drug conjugates (such as GnRH-III conjugates), traditional ester bonds often suffer from premature hydrolysis in systemic circulation. The oxime bond provides superior stability under physiological pH, significantly prolonging the circulation half-life of the drug[1]. Despite this stability in the bloodstream, the oxime linkage remains highly susceptible to targeted cleavage by lysosomal enzymes—specifically cathepsin B—once the conjugate is endocytosed into the acidic environment of a cancer cell[1].

Furthermore, daunomycin 3-oxime has been identified as a potent small-molecule modulator of p53 family signaling. In vitro and in vivo studies demonstrate its ability to induce p53 target genes, such as p21 and DR5, triggering non-apoptotic or apoptotic cell death pathways and exhibiting robust antitumor effects even in p53-deficient tumor xenografts[2].

MOA A Daunomycin-Oxime Conjugate (Stable in Circulation) B Cellular Endocytosis (Targeted Uptake) A->B C Lysosomal Processing (Cathepsin B Cleavage) B->C D Release of Active Daunomycin 3-oxime C->D E Nuclear Translocation & DNA Intercalation D->E F p53 Pathway Activation (p21 & DR5 Induction) E->F G Tumor Cell Apoptosis F->G

Fig 1: Cellular uptake and lysosomal cleavage of daunomycin oxime conjugates.

Physicochemical Properties

To ensure accurate molarity calculations and proper handling, the quantitative physicochemical data of daunomycin 3-oxime hydrochloride is summarized below[3][4].

PropertyValue / Description
Chemical Name Daunorubicin oxime hydrochloride
CAS Number 34610-60-1 (or 33644-59-6)
Molecular Formula C₂₇H₃₀N₂O₁₀ · HCl
Molecular Weight 542.54 g/mol
Appearance Red to reddish-orange lyophilized powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Long-Term Storage -20°C to -80°C (Desiccated, protected from light)

Experimental Workflows & Protocols

Anthracyclines are notoriously sensitive to hydrolytic degradation, photobleaching, and surface adsorption. The following protocols are designed as self-validating systems , incorporating causality-driven steps to ensure the integrity of the 10 mM master stock.

Workflow S1 Daunomycin 3-oxime HCl (Lyophilized Powder) S2 Equilibrate to Room Temp (Desiccated, 30 min) S1->S2 S3 Weighing in Controlled Environment S2->S3 S4 Add Anhydrous DMSO (≥99.9% purity) S3->S4 S5 Vortex & Sonicate (Protect from light) S4->S5 S6 Spectrophotometric QC (Absorbance Check) S5->S6 S7 Aliquot into Amber Vials (Single-use volumes) S6->S7 S8 Store at -20°C to -80°C (Under Argon/Nitrogen) S7->S8

Fig 2: Standardized workflow for daunomycin 3-oxime DMSO stock preparation.

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality & Rationale: Aqueous environments accelerate the cleavage of the glycosidic bond in anthracyclines. Therefore, anhydrous DMSO (≥99.9%) must be used to solvate both the hydrophobic aglycone core and the polar sugar moiety while arresting hydrolytic degradation.

  • Equilibration: Remove the vial of daunomycin 3-oxime hydrochloride from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Why? The hydrochloride salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will degrade the stock over time.

  • Weighing: Using an analytical balance, weigh exactly 5.43 mg of the powder into a low-bind, amber microcentrifuge tube.

    • Why? Anthracyclines adsorb to standard borosilicate glass and clear plastics. Low-bind tubes prevent concentration loss, and amber tubes prevent photolytic degradation.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the 5.43 mg powder to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–3 minutes. The resulting solution should be a clear, deep red liquid with no visible precipitates.

  • Inert Atmosphere Sealing: Overlay the solution with a gentle stream of Argon or Nitrogen gas before capping.

    • Why? Displacing ambient oxygen prevents oxidative degradation of the oxime functional group during long-term storage.

Protocol B: Self-Validating Quality Control (Spectrophotometry)

Do not assume complete dissolution based solely on visual inspection. Validate the stock concentration spectrophotometrically.

  • Dilution: Prepare a 1:100 dilution of the stock in DMSO (yields a theoretical 100 µM solution).

  • Measurement: Blank a UV-Vis spectrophotometer with pure DMSO. Measure the absorbance of the diluted sample at ~480 nm (the characteristic peak for anthracycline aglycones).

  • Validation: Using the Beer-Lambert law ( A=ε⋅c⋅l ) and an approximate molar extinction coefficient ( ε ) of 11,500 M⁻¹cm⁻¹ for daunorubicin derivatives, the expected absorbance for a 100 µM solution at a 1 cm path length is ~1.15.

    • System Check: If A480​ is significantly lower than 1.10, dissolution is incomplete. Return to the sonication step.

Protocol C: Aliquoting and In Vitro Assay Preparation
  • Aliquoting: Dispense the validated 10 mM stock into single-use aliquots (e.g., 20 µL) in amber vials. Store immediately at -80°C.

    • Why? Repeated freeze-thaw cycles cause micro-precipitation and structural shearing of the compound. Single-use aliquots guarantee consistent dosing across independent experiments.

  • Working Solution Generation: On the day of the assay, thaw one aliquot completely at room temperature (DMSO freezes at 19°C; ensure no micro-crystals remain).

  • Media Dilution: Dilute the stock directly into pre-warmed culture media. To achieve a standard high-dose screening concentration of 10 µM, perform a 1:1000 dilution.

    • System Check: This dilution factor ensures the final DMSO concentration in the cell culture is 0.1% (v/v), which is below the threshold for solvent-induced cytotoxicity in most mammalian cell lines.

References

  • LookChem. "Daunorubicin oxime hydrochloride Chemical Properties." LookChem. URL: [Link]

  • Wang, W., et al. "Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts." Proceedings of the National Academy of Sciences (2006). URL:[Link]

  • Hegedüs, R., et al. "Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery." Beilstein Journal of Organic Chemistry (2018). URL:[Link]

Sources

Application

Application Note: RP-HPLC Analytical Method for the Quantification of Daunomycin 3-Oxime Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Application Focus: Method Development, Stability Testing, and Biological Matrix Quantification Chemical Context & Analytical Challenges Daunomy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Application Focus: Method Development, Stability Testing, and Biological Matrix Quantification

Chemical Context & Analytical Challenges

Daunomycin 3-oxime hydrochloride (frequently referred to as daunorubicin oxime) is a semi-synthetic anthracycline derivative. It has gained significant traction in drug development due to its unique biological properties, acting both as a potent inhibitor of HuR-RNA binding[1] and as a highly stable intermediate linker in the synthesis of cytotoxic drug conjugates[2].

Quantifying this compound presents specific analytical challenges. Like its parent molecule daunorubicin, the oxime derivative possesses a basic daunosamine sugar moiety that is highly prone to secondary interactions with residual silanols on silica-based columns, which can lead to severe peak tailing[3]. Furthermore, the oxime bond itself introduces a new variable: it requires specific pH conditions to prevent hydrolysis back into the parent ketone during the chromatographic run.

Methodological Rationale: Designing a Self-Validating System

To ensure absolute scientific integrity and reproducibility, this protocol shifts away from generic anthracycline methods and is specifically optimized for the oxime derivative. Every experimental choice is driven by chemical causality:

  • Stationary Phase Causality: A fully end-capped C18 column is mandatory. By masking residual silanols, we suppress unwanted ion-exchange interactions with the protonated primary amine of the daunosamine group, ensuring sharp, symmetrical peaks[3].

  • Mobile Phase pH Causality: While traditional daunorubicin methods often utilize harsh acidic modifiers like 0.1% phosphoric acid[4], these conditions can slowly hydrolyze the oxime bond. We utilize a 0.2 M ammonium acetate buffer adjusted to pH 5.0. This mildly acidic environment perfectly balances two needs: it stabilizes the delicate oxime linkage[2] while keeping the amine group fully protonated for consistent retention times.

  • Detection Strategy: Anthracyclines exhibit robust native fluorescence. By employing fluorescence detection (Excitation: 480 nm; Emission: 560 nm) rather than standard UV detection, the method achieves a 10- to 100-fold increase in sensitivity, effectively lowering the limit of quantification (LOQ) to levels suitable for trace biological analysis[5].

Chromatographic Conditions & Data Presentation

All quantitative parameters for the method are summarized in the structured tables below.

Table 1: Core HPLC System Parameters
ParameterSpecification / Setting
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent HPLC C18
Mobile Phase A 0.2 M Ammonium Acetate buffer (pH 5.0 ± 0.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 0.4 mL/min (UPLC) or 1.0 mL/min (Standard HPLC)
Injection Volume 10 µL
Column Temperature 30 °C
Detection Fluorescence (Ex: 480 nm, Em: 560 nm)
Table 2: Gradient Elution Program

Rationale: A gradient ensures the polar oxime derivative elutes with a sharp peak while highly retained, non-polar aglycone degradants are efficiently washed off the column.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.08020
5.05050
7.02080
8.08020
10.08020
Table 3: Representative Method Validation Data

Based on ICH guidelines for anthracycline quantification[6],[3].

Validation ParameterSpecification / Result
Linearity Range 10.0 – 1000 ng/mL ( R2 > 0.999)
Limit of Detection (LOD) < 3.0 ng/mL
Limit of Quantification (LOQ) 10.0 ng/mL
Precision (Intra-day %RSD) ≤ 2.0%
Accuracy / Recovery 98.5% – 101.2%

Experimental Protocol: Step-by-Step Execution

This protocol is designed as a self-validating workflow. Do not skip the system suitability checks, as they are the primary defense against false data.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer A: Dissolve 15.4 g of ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 5.0 using glacial acetic acid. Filter the solution through a 0.22 µm nylon membrane.

  • Buffer B: Utilize 100% HPLC-grade Acetonitrile.

  • Degassing: Degas both mobile phases via ultrasonication for 15 minutes prior to use to prevent bubble formation in the high-pressure pumps.

Step 2: Standard Preparation (Photoprotection Required)

Expert Insight: Daunomycin derivatives are highly photosensitive. All standard preparations must be performed in amber vials or under low-light conditions to prevent photodegradation.

  • Accurately weigh 10.0 mg of daunomycin 3-oxime hydrochloride reference standard.

  • Dissolve in 10 mL of Methanol to create a 1 mg/mL primary stock solution. Store at -20°C.

  • Serially dilute the stock solution with Mobile Phase A to construct a 6-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.

Step 3: Sample Preparation (Liquid-Liquid Extraction for Plasma)
  • Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of an internal standard (e.g., Doxorubicin at 500 ng/mL).

  • Add 300 µL of ice-cold extraction solvent (Chloroform:Methanol, 4:1 v/v) to precipitate proteins and extract the anthracyclines[5].

  • Vortex vigorously for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer to a clean amber vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried pellet in 100 µL of Mobile Phase A.

Step 4: System Suitability & Execution
  • Purge the HPLC system and equilibrate the column with the initial gradient conditions (80% A / 20% B) until a perfectly flat baseline is achieved.

  • Self-Validation Check 1 (Carryover): Inject a blank (Mobile Phase A). Confirm the absence of ghost peaks at the expected retention time.

  • Self-Validation Check 2 (System Precision): Inject the 500 ng/mL standard six consecutive times. The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5[3].

  • Proceed with the acquisition of the unknown samples.

Analytical Workflow Visualization

HPLC_Workflow SamplePrep 1. Sample Preparation (Extraction & Filtration) Equilibration 2. Column Equilibration (C18, pH 5.0 Buffer) SamplePrep->Equilibration Proceed to Injection 3. Sample Injection (10 µL Aliquot) Equilibration->Injection System Ready Separation 4. RP-HPLC Separation (Gradient Elution) Injection->Separation Elute Detection 5. Fluorescence Detection (Ex: 480nm / Em: 560nm) Separation->Detection Eluate Analysis 6. Data Acquisition & Quantification Detection->Analysis Signal

RP-HPLC workflow for the quantification of daunomycin 3-oxime hydrochloride.

Sources

Method

Application Note: In Vitro Cell Viability Assay Protocols for Daunomycin 3-oxime Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Protocol Introduction & Pharmacological Profile Daunomycin 3-oxime hydrochloride (NSC143491) is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Protocol

Introduction & Pharmacological Profile

Daunomycin 3-oxime hydrochloride (NSC143491) is a structurally unique synthetic anthracycline derivative. While traditional anthracyclines (e.g., doxorubicin, daunorubicin) are primarily utilized as antineoplastic agents via DNA intercalation and Topoisomerase II inhibition, Daunomycin 3-oxime exhibits a broader, atypical pharmacological profile.

In oncology models, it has been identified as a potent inducer of p53-responsive transcriptional activity, capable of driving apoptosis even in p53-deficient colon tumor xenografts[1]. Furthermore, recent high-throughput screens have repositioned this compound as a highly effective bactericidal agent against stationary-phase Borrelia burgdorferi persister cells, significantly outperforming frontline antibiotics like doxycycline and amoxicillin[2].

MOA cluster_mammalian Mammalian Oncology Model cluster_bacterial Bacterial Persister Model D3O Daunomycin 3-oxime Hydrochloride Topo Topoisomerase II Inhibition D3O->Topo DNA DNA Intercalation & Strand Breaks D3O->DNA Membrane Membrane/Metabolic Disruption D3O->Membrane p53 p53-Responsive Transcriptional Activation Topo->p53 DNA->p53 Apoptosis Tumor Cell Death (Apoptosis) p53->Apoptosis PersisterDeath Eradication of Stationary B. burgdorferi Membrane->PersisterDeath

Caption: Dual mechanism of action for Daunomycin 3-oxime in mammalian and bacterial models.

Experimental Design & Causality: Overcoming Optical Interference

As an application scientist, selecting the correct viability readout is paramount when working with anthracyclines. Because of its anthraquinone core, Daunomycin 3-oxime is intensely red-colored and inherently fluorescent (excitation ~480 nm, emission ~590 nm). This physical property dictates the entire experimental design. Failure to account for this leads to optical quenching, false-positive viability signals, and compromised data integrity.

  • The Pitfall of Colorimetric Assays: Assays relying on tetrazolium salt reduction (MTT, XTT, WST-8) measure absorbance between 450 nm and 570 nm. The intrinsic red absorbance of Daunomycin 3-oxime directly overlaps with the formazan product, artificially inflating perceived cell viability.

  • The Pitfall of Fluorescence Overlap: Resazurin-based assays (Alamar Blue) and Propidium Iodide (PI) emit in the red spectrum (~590–635 nm). Daunomycin 3-oxime autofluorescence can mask or quench these signals. In early high-throughput screens, active anthracyclines were mistakenly excluded as false negatives due to this exact interference[2].

  • The Self-Validating Solution: To establish a self-validating system, researchers must either use ATP-dependent luminescent assays (which require no excitation light and emit away from the drug's absorbance peak)[3] or implement stringent wash steps prior to fluorescence readings to physically remove the interfering agent[2].

Workflow Seed 1. Seed Cells (96/384-well plate) Treat 2. Treat with Daunomycin 3-oxime Seed->Treat Wash 3. Crucial Wash Step (Remove Red Compound) Treat->Wash Assay 4. Add ATP-Luminescent or Fluorescent Dye Wash->Assay Read 5. Read Signal (Luminescence/Ex-Em) Assay->Read

Caption: Optimized viability assay workflow mitigating anthracycline optical interference.

Detailed Experimental Methodologies

Protocol A: Mammalian Cell Viability (ATP-Luminescence Method)

Self-Validating Principle: Luminescence isolates the biological ATP signal from the chemical autofluorescence of the drug. The inclusion of a vehicle control and a known apoptosis-inducer ensures the dynamic range of the assay is functioning independently of drug color.

  • Cell Seeding: Seed target mammalian cells (e.g., SW480 or HCT116) at 5,000 cells/well in 100 µL of complete growth media into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of Daunomycin 3-oxime hydrochloride (0.1 µM to 100 µM) in culture media. Add 10 µL of the 10X drug stock to the designated wells.

    • Controls: Include a vehicle control (DMSO ≤ 0.5%) and a positive apoptosis control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plate for 48 hours.

  • Wash Step (Critical): Carefully aspirate the media. Wash gently with 100 µL of warm PBS to remove extracellular red compound. While luminescence is less prone to interference than absorbance, high concentrations of red compounds can still absorb emitted light (color quenching).

  • Reagent Addition: Add 100 µL of fresh media and 100 µL of CellTiter-Glo® (or equivalent ATP-luminescence reagent) to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol B: Bacterial Persister Viability (SYBR Green I/PI Method)

Self-Validating Principle: Physical removal of the drug via centrifugation prevents PI signal quenching, allowing accurate live/dead quantification of stationary-phase bacteria. The ratio of Green/Red fluorescence provides an internal normalization metric[2].

  • Culture Preparation: Grow B. burgdorferi (e.g., strain B31) in BSK-H medium for 7–10 days to reach the stationary phase, ensuring the culture is enriched with persister cells.

  • Drug Exposure: Aliquot 100 µL of the bacterial suspension into a 96-well plate. Add Daunomycin 3-oxime hydrochloride to achieve a final concentration of 10–50 µM.

  • Incubation: Seal the plate and incubate at 33°C for 7 days without shaking.

  • Wash Step (Critical): Centrifuge the plate at 3,000 × g for 10 minutes. Carefully discard the red-tinted supernatant. Resuspend the bacterial pellet in 100 µL of sterile 0.9% NaCl. Repeat this wash step twice to ensure total removal of the anthracycline.

  • Staining: Add 10 µL of SYBR Green I/PI staining mixture to each well. Incubate in the dark for 15 minutes at room temperature.

  • Reading: Measure fluorescence using a microplate reader.

    • Green (Live) Excitation: 485 nm / Emission: 535 nm.

    • Red (Dead) Excitation: 485 nm / Emission: 635 nm.

    • Analysis: Calculate the Green/Red ratio and map it to a standard curve of known live/dead bacterial ratios to determine the percentage of residual viable cells.

Quantitative Data Summary

The table below summarizes the validated efficacy of Daunomycin 3-oxime hydrochloride across different in vitro models, demonstrating its potent dual-action capabilities.

Model SystemTarget Cell / StrainAssay MethodologyExpected Outcome / Viability ProfileReference
Mammalian SW480 (p53-deficient colon tumor)Bioluminescence (Luciferase/ATP)Dose-dependent apoptosis; Activation of p53 targets[1]
Bacterial B. burgdorferi (Stationary Phase)SYBR Green I / PI6–15% residual viable cells at 50 µM[2]
Bacterial B. burgdorferi (Log Phase)Microdilution (MIC)High activity; MIC ≤ 0.36 µg/mL[2]
Bacterial B. burgdorferi (Screening)BacTiter-Glo (ATP)>97.3% growth inhibition[3]

References

  • Wang, W., et al. (2006). "Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Feng, J., et al. (2015). "Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection." Emerging Microbes & Infections. Available at:[Link]

  • Sharma, B., et al. (2021). "Screening of NCI-DTP Library to Identify New Drug Candidates for Borrelia burgdorferi." Marquette University e-Publications. Available at:[Link]

Sources

Application

Application Note: Storage Conditions, Stability, and Handling Protocols for Daunomycin 3-Oxime Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Structural Causality: The Role of the Oxime Linkage Daunomycin 3-oxime hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Structural Causality: The Role of the Oxime Linkage

Daunomycin 3-oxime hydrochloride (CAS: 34610-60-1), also referred to as daunorubicin oxime hydrochloride, is a specialized anthracycline derivative[1]. While traditional anthracyclines like daunorubicin are widely used as DNA-intercalating chemotherapeutics, the C-13 oxime modification serves a distinct mechanistic purpose. It is heavily utilized in the synthesis of Peptide-Drug Conjugates (PDCs)[2] and has demonstrated unique efficacy as a small-molecule modulator of p53 signaling[3] and as an anti-persister agent against stationary phase Borrelia burgdorferi[4].

The Causality of Stability: In targeted drug delivery, the linker chemistry dictates the pharmacokinetic fate of the payload. Traditional acyl hydrazone linkers often suffer from premature cleavage in systemic circulation (pH 7.4). By converting the C-13 ketone of daunorubicin into an oxime bond (C=N–O), researchers achieve a significantly higher hydrolytic stability margin in plasma[5]. The oxime bond resists neutral hydrolysis but remains susceptible to acid-catalyzed cleavage within the acidic microenvironment of tumor endosomes or lysosomes (pH 4.5–5.5), ensuring the cytotoxic payload is released only upon cellular internalization[6].

Recommended Storage Conditions

Maintaining the structural integrity of daunomycin 3-oxime hydrochloride requires mitigating three primary degradation pathways: photo-degradation of the anthraquinone core, hydrolysis of the oxime bond, and epimerization of the amino sugar moiety.

Solid State (Lyophilized Powder)
  • Temperature: Store strictly at -20°C for long-term preservation (up to 2 years). Short-term storage (less than 2 weeks during shipping) at room temperature is permissible, but refrigeration (2°C to 8°C) is preferred[7][8].

  • Environmental Controls: The compound must be stored in a tightly sealed, desiccated container. Moisture acts as a catalyst for slow solid-state hydrolysis.

  • Light Protection: The tetracyclic anthraquinone core is highly photosensitive. Exposure to ambient UV/Vis light induces free-radical generation and irreversible degradation into inactive aglycone species. Always store in amber vials or foil-wrapped containers[9].

Reconstituted Solutions
  • Organic Solvents: For stock solutions, reconstitute in anhydrous Dimethyl Sulfoxide (DMSO) or Methanol. Aliquot immediately to avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for 6 months at -80°C or 1 month at -20°C [7].

  • Aqueous Buffers: When preparing for in vitro or in vivo administration, dilute into slightly acidic to neutral buffers (e.g., 0.2 M ammonium acetate, pH 5.0–6.0)[10]. Reconstituted aqueous solutions should be utilized within 24 hours at room temperature or 48 hours under refrigeration (2°C–8°C) [9].

Quantitative Stability Profile

The following table synthesizes the physicochemical parameters and pH-dependent stability metrics critical for formulation scientists.

Parameter / PropertyValue / CharacteristicMechanistic Rationale
Molecular Formula C₂₇H₃₀N₂O₁₀ • HClAnthracycline core modified with a C-13 oxime bond[1].
Molecular Weight 542.54 g/mol Bulky structure influences steric hindrance during PDC conjugation[11].
Solid Storage Temp -20°C (Desiccated)Prevents thermal degradation and ambient moisture-induced hydrolysis[7].
Solution Storage (DMSO) -80°C (up to 6 months)Arrests nucleophilic attack by trace water molecules in the solvent[7].
Plasma Stability (pH 7.4) High ( t1/2​ > 48h)The C=N-O bond resists neutral hydrolysis, preventing premature off-target toxicity[5].
Lysosomal Stability (pH 5.0) Low ( t1/2​ ≈ 15h)Acid-catalyzed hydrolysis efficiently releases the active daunorubicin payload[6].

Mechanistic Pathway of Oxime Stability & Cleavage

The following diagram illustrates the lifecycle of a daunomycin 3-oxime conjugate, highlighting how its stability profile dictates its mechanism of action in targeted therapies.

G A Daunomycin 3-oxime (Solid State) B Reconstitution (DMSO / Buffer) A->B Thaw to RT C Systemic Circulation (pH 7.4) - Stable B->C Administered D Lysosomal Uptake (pH 4.5-5.5) C->D Endocytosis E Acidic Hydrolysis (Drug Release) D->E Oxime Cleavage

Caption: Phase-dependent stability and targeted hydrolytic cleavage pathway of Daunomycin 3-oxime.

Self-Validating Protocol: HPLC Stability Assay

To ensure the integrity of your specific batch of daunomycin 3-oxime hydrochloride, empirical validation of its stability in your chosen buffer system is required. This protocol utilizes a self-validating system by incorporating a positive degradation control, ensuring that the observed stability is a true chemical property and not an artifact of detector saturation or matrix interference.

Materials Required
  • Daunomycin 3-oxime hydrochloride (Test Article).

  • Daunorubicin hydrazone (Positive Degradation Control).

  • Idarubicin (Internal Standard - IS).

  • HPLC-grade Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.

Step-by-Step Methodology

Step 1: Preparation of Stock and Spiking Solutions

  • Equilibrate the solid daunomycin 3-oxime hydrochloride vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the powder in anhydrous DMSO. Vortex for 30 seconds.

  • Prepare identical 10 mM stock solutions for the degradation control (daunorubicin hydrazone) and the IS (idarubicin).

Step 2: Matrix Incubation (The Self-Validating Step)

  • Prepare two sets of incubation buffers: Buffer A (PBS, pH 7.4) and Buffer B (Acetate buffer, pH 5.0).

  • Spike the test article and the degradation control into separate vials of Buffer A and Buffer B to a final concentration of 50 µM.

  • Incubate all vials at 37°C in a light-protected shaking incubator.

  • Causality Check: The hydrazone control in Buffer A must show rapid degradation within 2-4 hours. If it does not, the buffer pH or temperature is incorrect, invalidating the assay.

Step 3: Quenching and Extraction

  • At predefined time points (0, 2, 4, 8, 24, and 48 hours), extract a 100 µL aliquot from each vial.

  • Immediately quench the reaction by adding 100 µL of ice-cold Acetonitrile containing 10 µM of the Internal Standard (Idarubicin).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts or proteins. Transfer the supernatant to amber HPLC vials.

Step 4: HPLC-UV/Vis Analysis

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in 0.1% aqueous TFA over 20 minutes.

  • Detection: Set the UV/Vis detector to 480 nm (the optimal absorbance wavelength for the anthracycline core).

  • Data Analysis: Calculate the area under the curve (AUC) ratio of the test article to the IS. Plot the natural log of the remaining percentage against time to determine the degradation half-life ( t1/2​ ).

References

  • 1 - LookChem.[1]

  • 11 - Echemi.[11] 3.3 - PNAS.[3] 4.4 - ScienceOpen.[4] 5.10 - ELTE.[10] 6.2 - Scribd.[2]

  • 7 - MedChemExpress.[7] 8.9 - GlobalRPH.[9] 9.8 - Hisun Pharmaceuticals.[8] 10. - Sigma-Aldrich.

  • 5 - PMC.[5] 12.6 - PMC.[6]

Sources

Method

Using daunomycin 3-oxime hydrochloride in leukemia cell line research

Application Note: Utilization of Daunomycin 3-Oxime Hydrochloride in Leukemia Cell Line Research Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Drug Discovery Professionals. Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of Daunomycin 3-Oxime Hydrochloride in Leukemia Cell Line Research

Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Drug Discovery Professionals.

Scientific Rationale: Why Daunomycin 3-Oxime?

Anthracyclines, such as daunorubicin and doxorubicin, remain foundational to the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). However, their clinical utility is severely bottlenecked by cumulative, dose-dependent cardiotoxicity. This toxicity is primarily driven by the reduction of the C-13 ketone group by aldo-keto reductases, forming secondary alcohol metabolites (e.g., daunorubicinol) that disrupt cardiac calcium homeostasis and mitochondrial function 1.

Daunomycin 3-oxime hydrochloride (also referred to as daunorubicin oxime, NSC143491) represents a critical structural evolution. By replacing the C-13 carbonyl group with an oxime linkage (-C=N-OH), this derivative resists conversion into cardiotoxic secondary alcohols while maintaining—and in some models, enhancing—its antineoplastic potency 1. Furthermore, the oxime bond is highly stable across a broad physiological pH range, making it a superior payload for targeted Peptide-Drug Conjugates (PDCs) in advanced leukemia targeting 2.

Mechanistic Overview

Like its parent compound, daunomycin 3-oxime acts via three primary mechanisms:

  • Topoisomerase II Poisoning: It stabilizes the Topo II-DNA cleavable complex, preventing DNA religation and causing double-strand breaks.

  • DNA Intercalation: The planar anthraquinone ring inserts between DNA base pairs, stalling replication forks.

  • Oxidative Stress: The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) that trigger the intrinsic apoptotic pathway.

G D3O Daunomycin 3-oxime Hydrochloride TopoII Topoisomerase II Poisoning D3O->TopoII Binds DNA DNA Intercalation & Strand Breaks D3O->DNA Intercalates ROS Intracellular ROS Generation D3O->ROS Induces TopoII->DNA Stabilizes Cleavage p53 p53 Activation (Transcriptional Response) DNA->p53 ATM/ATR Pathway ROS->p53 Oxidative Stress Caspase Caspase 3/7 Cleavage p53->Caspase Bax/Bcl-2 Modulation Apoptosis Leukemia Cell Apoptosis Caspase->Apoptosis Execution

Fig 1. Mechanistic pathway of Daunomycin 3-oxime inducing apoptosis in leukemia cells.

Experimental Design & Causality

To rigorously evaluate daunomycin 3-oxime, researchers must select cell models that interrogate both baseline efficacy and resistance bypass capabilities.

  • HL-60 (Promyelocytic Leukemia): Highly sensitive to Topo II inhibitors and ROS generation. Used to establish baseline IC50 and map the fundamental apoptotic cascade 2.

  • K562 (Chronic Myelogenous Leukemia): BCR-ABL positive and frequently utilized to model multidrug resistance (MDR). Testing oxime derivatives in K562 helps determine if the structural modification evades P-glycoprotein (P-gp) mediated efflux 3.

Self-Validating Experimental Protocols

The following workflows are engineered with internal controls to ensure that observed cell death is mechanistically linked to the drug's specific actions, rather than off-target toxicity or assay artifacts.

Protocol A: Reagent Preparation & Handling

Causality: Anthracyclines are inherently photosensitive and degrade upon repeated freeze-thaw cycles, which can artificially inflate apparent IC50 values.

  • Reconstitute Daunomycin 3-oxime hydrochloride in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Aliquot immediately into amber microcentrifuge tubes (10–20 µL/tube) to prevent photodegradation.

  • Store at -80°C. Thaw a fresh aliquot for each biological replicate.

Protocol B: Dose-Response Viability Assay (Self-Validating)

Causality: By running standard daunorubicin alongside the oxime derivative, you establish a comparative therapeutic index. Etoposide is included as a non-intercalating Topo II control.

  • Seeding: Seed HL-60 and K562 cells at 1×104 cells/well in 96-well opaque-walled plates (for luminescence readouts).

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of Daunomycin 3-oxime (Range: 0.001 µM to 30 µM).

  • Controls: Include vehicle control (0.1% DMSO), standard Daunorubicin (comparative benchmark), and Etoposide (10 µM, Topo II positive control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® reagent (v/v 1:1), lyse for 10 minutes on an orbital shaker, and read luminescence to calculate IC50.

Protocol C: Multiplex Flow Cytometry (Apoptosis & ROS Dependency)

Causality: To prove that cell death is partially driven by ROS (and not solely DNA damage), we utilize N-acetylcysteine (NAC), a potent ROS scavenger. If NAC rescues the cells, ROS causality is validated.

  • Seeding: Seed cells at 2×105 cells/mL in 6-well plates.

  • Scavenger Pre-treatment: Pre-treat designated "Rescue" wells with 5 mM NAC for 1 hour prior to drug exposure.

  • Drug Exposure: Add Daunomycin 3-oxime at 1x and 2x its calculated IC50 for 24 hours.

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI) per 1×105 cells.

  • Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze via flow cytometry within 1 hour, capturing a minimum of 10,000 events.

Protocol D: γH2AX Immunofluorescence for DNA Double-Strand Breaks
  • Preparation: Cytospin treated leukemia cells onto poly-L-lysine coated glass slides ( 1×105 cells/slide).

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde for 15 min at room temperature. Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Antibody Binding: Incubate with anti-γH2AX primary antibody (1:500) overnight at 4°C. Wash 3x in PBS.

  • Detection: Incubate with an Alexa Fluor® 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature.

  • Mounting: Counterstain with DAPI and mount. Quantify nuclear foci using confocal microscopy.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative benchmarks when profiling daunomycin 3-oxime against standard daunorubicin in leukemia models.

Table 1: Expected Quantitative Outcomes in Leukemia Cell Lines

Cell LinePhenotypeDaunorubicin IC50 (48h)Daunomycin 3-oxime IC50 (48h)Apoptotic Index (Annexin V+) at 2 µM
HL-60 Promyelocytic, Sensitive~0.5 - 1.0 µM~0.3 - 0.8 µM> 60%
K562 CML, MDR potential~1.5 - 3.0 µM~0.8 - 1.5 µM> 45%

Note: The oxime derivative typically demonstrates equivalent or slightly superior cytotoxicity in MDR-prone lines (like K562) due to altered efflux kinetics, while vastly improving the systemic safety profile regarding cardiotoxicity.

References

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. 3

  • A New Daunomycin–Peptide Conjugate: Synthesis, Characterization and the Effect on the Protein Expression Profile of HL-60 Cells in Vitro. ACS Publications.2

  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. PMC / MDPI. 1

  • Evaluation of Apoptosis in Multipotent Hematopoietic Cells of Bone Marrow by Anthracycline Antibiotics. PMC. 4

Sources

Application

Daunomycin 3-oxime hydrochloride formulation for animal model dosing

Application Note: Formulation and In Vivo Dosing Protocols for Daunomycin 3-oxime Hydrochloride in Murine Models Rationale and Mechanistic Advantages Daunomycin 3-oxime hydrochloride (NSC143491) is a specialized anthracy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vivo Dosing Protocols for Daunomycin 3-oxime Hydrochloride in Murine Models

Rationale and Mechanistic Advantages

Daunomycin 3-oxime hydrochloride (NSC143491) is a specialized anthracycline derivative engineered for enhanced stability and targeted delivery. In standard drug-conjugate development, anthracyclines are often attached to targeting peptides via hydrazone linkages. However, hydrazone bonds are notoriously labile in systemic circulation, leading to premature drug release and severe off-target cardiotoxicity.

By modifying the C13-carbonyl group of daunorubicin into an oxime moiety, the resulting Daunomycin 3-oxime exhibits superior chemical and enzymatic stability in human serum (half-life >24 hours)[1]. Despite this systemic stability, the oxime bond remains highly susceptible to enzymatic cleavage by lysosomal proteases, specifically Cathepsin B, upon endocytosis by tumor cells[2]. This differential stability profile allows researchers to dose Daunomycin 3-oxime at significantly higher concentrations than unmodified daunorubicin, achieving potent anti-tumor effects—such as in p53-deficient colon tumor xenografts—without overt systemic toxicity[3].

MOA A Daunomycin 3-oxime (Systemic Circulation) B Tumor Cell Uptake (Endocytosis) A->B High Serum Stability C Lysosomal Compartment (pH 4.5 - 5.0) B->C Internalization D Cathepsin B Cleavage (Drug Release) C->D Enzymatic Degradation E Nuclear Translocation & DNA Intercalation D->E Cytotoxic Action

Mechanism of cellular uptake and lysosomal release of Daunomycin 3-oxime.

Physicochemical Profile & Formulation Causality

Understanding the physicochemical nature of the hydrochloride salt is critical for vehicle selection. While the parent daunorubicin is highly water-soluble, the oxime modification slightly alters its partition coefficient. However, the hydrochloride salt form ensures sufficient aqueous solubility for intravenous (IV) administration. Alkaline environments must be strictly avoided, as anthracyclines rapidly degrade and precipitate at pH > 7.5.

Table 1: Physicochemical and Pharmacological Properties

ParameterValue / CharacteristicCausality / Implication for Formulation
CAS Number 34610-60-1 / 33644-59-6Ensures correct compound procurement[4].
Molecular Weight 542.54 g/mol Required for precise molarity and dosage calculations.
Linkage Stability Highly stable in serum (pH 7.4)Prevents premature drug release in systemic circulation[5].
Cleavage Mechanism Lysosomal (Cathepsin B, pH ~5.0)Requires intracellular uptake for cytotoxic activation[2].

Table 2: Comparative In Vivo Dosing Parameters in Murine Models

ParameterDaunomycin 3-oxime HClStandard DaunorubicinCausality / Rationale
Typical Dose (IV) 10 - 50 mg/kg2 - 5 mg/kgOxime stability allows higher systemic dosing without acute toxicity[3].
Cardiotoxic Limit > 50 mg/kg~15 - 24 mg/kgReduced premature release prevents myocardial accumulation[6].
Dosing Frequency Single or QWQ3D or QWDependent on tumor growth kinetics and xenograft model.

Experimental Protocols: Formulation and Dosing

Self-Validating Design: The following protocols incorporate intermediate quality control steps (solubility checks, pH verification) to ensure the integrity of the formulation before in vivo administration.

Protocol A: Preparation of Dosing Formulation (5 mg/mL)

Objective: Prepare a sterile, stable solution for IV injection to achieve a 50 mg/kg dose in a 20 g mouse (200 µL injection volume).

Materials:

  • Daunomycin 3-oxime HCl powder

  • Sterile DMSO (Cell culture grade, endotoxin-free)

  • 0.9% Sterile Saline (pH 5.5-6.5)

  • 0.22 µm PTFE syringe filters

  • Amber glass vials

Step-by-Step Methodology:

  • Primary Dissolution (Stock Creation): Weigh exactly 10.0 mg of Daunomycin 3-oxime HCl in a sterile amber vial. Add 100 µL of sterile DMSO. Vortex vigorously for 30 seconds until completely dissolved.

    • Causality: While the HCl salt is water-soluble, initial dissolution in 5% DMSO ensures complete disruption of the crystalline lattice, preventing micro-precipitates that could cause fatal pulmonary embolisms during IV injection.

  • Aqueous Dilution: Slowly add 1.9 mL of 0.9% Sterile Saline dropwise while gently vortexing the solution.

    • Causality: Dropwise addition prevents localized solvent shock, which can cause the hydrophobic portions of the anthracycline molecule to aggregate and crash out of solution.

  • Validation (Visual & pH): Inspect the solution against a white background. It must be a clear, deep red solution with zero particulate matter. Verify the pH is between 5.0 and 6.5 using micro-pH paper.

    • Causality: A pH above 7.0 will accelerate the degradation of the anthracycline core, rendering the dose sub-therapeutic.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile amber glass vial.

    • Causality: Anthracyclines are highly photosensitive; amber vials prevent photodegradation. PTFE filters are mandatory because they do not adsorb hydrophobic drug molecules (unlike nitrocellulose filters, which can strip the drug from the solution).

Protocol B: Intravenous (IV) Dosing in Murine Xenograft Models

Objective: Administer the formulated drug safely while minimizing the risk of tissue necrosis (extravasation).

Step-by-Step Methodology:

  • Animal Preparation: Warm the mouse using a heating pad or heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Dose Calculation: Calculate the exact volume based on body weight. For a 5 mg/mL solution, administer 10 µL per gram of body weight to achieve a 50 mg/kg dose.

  • Administration: Using a 27G to 29G needle, insert the bevel up into the lateral tail vein. Aspirate slightly to confirm venous placement (a flash of blood must be visible). Inject the solution slowly over a period of 15-20 seconds.

    • Causality: Slow injection minimizes acute venous pressure spikes and reduces the risk of acute cardiotoxicity associated with high peak plasma concentrations ( Cmax​ ) of anthracyclines.

  • Validation (Post-Dosing Observation): Apply gentle pressure to the injection site with sterile gauze for 30 seconds to prevent hematoma. Monitor the animal for 1 hour post-dose for signs of acute distress, piloerection, or respiratory depression.

Workflow S1 Step 1: Stock Prep Dissolve in DMSO S2 Step 2: Dilution Add 0.9% Saline S1->S2 S3 Step 3: Filtration 0.22 µm Sterile Filter S2->S3 S4 Step 4: IV Injection Murine Tail Vein S3->S4

Step-by-step formulation and in vivo intravenous dosing workflow.

References

  • Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In vitro degradation and antitumor activity of oxime bond-linked daunorubicin-GnRH-III bioconjugates and DNA-binding properties of daunorubicin-amino acid metabolites Source: PubMed / NIH URL:[Link]

  • Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Daunomycin 3-Oxime Hydrochloride Precipitation

As a Senior Application Scientist, I frequently encounter researchers treating complex anthracycline derivatives like simple salts. Daunomycin 3-oxime hydrochloride is an amphiphilic molecule with strict physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers treating complex anthracycline derivatives like simple salts. Daunomycin 3-oxime hydrochloride is an amphiphilic molecule with strict physicochemical boundaries. When it precipitates in your cell culture media, it is rarely a simple issue of exceeding its absolute solubility limit; rather, it is a failure to manage its thermodynamic transition from a stable stock to a complex aqueous suspension.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to keep your compound in solution and ensure reproducible assay data.

Mechanistic Causality: The "Why" Behind the Precipitate

To troubleshoot precipitation, you must first understand the molecular behavior of daunomycin 3-oxime hydrochloride in aqueous environments. Precipitation is typically driven by three interconnected phenomena:

  • pH-Driven Free Base Formation: The drug is supplied as a hydrochloride salt, which is highly soluble and stable in acidic environments (pH 4.5–5.5)[1]. However, cell culture media is heavily buffered to a neutral physiological pH (7.2–7.4). Upon introduction to the media, the hydrochloride salt is neutralized, forming the hydrophobic free base. If the pH exceeds 8.0, the drug becomes highly unstable and rapidly precipitates[1].

  • Dimerization and Self-Aggregation: Anthracyclines possess a planar anthraquinone ring system that is highly prone to π-π stacking. In neutral buffers like PBS or standard culture media, these molecules can form covalently bonded dimers or self-aggregate into insoluble red/orange complexes over time[1][2].

  • Solvent Shock (Local Supersaturation): Researchers typically dissolve the drug in DMSO. When a highly concentrated DMSO stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The drug is left behind in a micro-environment devoid of organic solvent, causing instantaneous local supersaturation and rapid nucleation[3].

Diagnostic Troubleshooting Workflow

Use the following logic tree to identify the root cause of precipitation in your specific experimental setup.

Troubleshooting Start Precipitate Observed in Culture Media CheckStock Check Stock Solvent Start->CheckStock WaterStock Aqueous/PBS Stock CheckStock->WaterStock DMSOStock DMSO Stock CheckStock->DMSOStock Agg Self-Aggregation in Neutral pH WaterStock->Agg CheckTemp Media Temperature? DMSOStock->CheckTemp SwitchDMSO Switch to 100% DMSO Stock Preparation Agg->SwitchDMSO ColdMedia Cold (4°C) CheckTemp->ColdMedia WarmMedia Warm (37°C) CheckTemp->WarmMedia PreWarm Pre-warm media to 37°C ColdMedia->PreWarm CheckConc Final DMSO > 0.5%? WarmMedia->CheckConc HighDMSO Yes (>0.5%) CheckConc->HighDMSO LowDMSO No (≤0.5%) CheckConc->LowDMSO Stepwise Perform Stepwise Serial Dilution HighDMSO->Stepwise CheckProtein Check Serum Content LowDMSO->CheckProtein NoSerum Serum-Free Media CheckProtein->NoSerum AddCarrier Add Carrier Protein (e.g., 0.1% BSA) NoSerum->AddCarrier

Diagnostic workflow for resolving daunomycin 3-oxime hydrochloride precipitation.

Quantitative Physicochemical Parameters

To maintain the drug in solution, your experimental conditions must stay within the optimal ranges outlined below.

ParameterOptimal RangeRisk ZoneMechanistic Consequence of Risk
Primary Solvent 100% Anhydrous DMSOAqueous Buffers (PBS)Promotes rapid dimerization and self-aggregation over time[1][2].
Media pH 7.2 – 7.4> 7.5 (Alkaline)Neutralization of the hydrochloride salt; the hydrophobic free base precipitates[1].
Media Temperature 37°C4°C (Cold)Decreased thermodynamic solubility limit triggers spontaneous nucleation[4].
Final DMSO Conc. ≤ 0.5% v/v> 0.5% v/vSolvent toxicity to cells; localized solvent shock during dilution[4].
Carrier Protein 5–10% FBSSerum-FreeLack of hydrophobic binding pockets leads to rapid phase separation.

Self-Validating Experimental Protocol: Stepwise Dilution

A robust protocol must be a self-validating system: if a precipitate forms, the protocol has failed before it reaches the cells. To prevent "solvent shock," we utilize a stepwise dilution method. This acts as a thermodynamic "parachute," maintaining the drug in a metastable supersaturated state without allowing nucleation[3].

Step 1: Primary Stock Preparation

  • Reconstitute daunomycin 3-oxime hydrochloride in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM)[1].

  • Vortex thoroughly until the solution is a clear, deep red.

  • Aliquot into single-use opaque tubes and store at -20°C to prevent freeze-thaw degradation.

Step 2: Media Preparation & Pre-Warming

  • Ensure your cell culture media contains a carrier protein (e.g., 10% FBS). If your assay requires serum-free conditions, supplement the media with 0.1% Bovine Serum Albumin (BSA).

  • Pre-warm the media in a 37°C water bath for at least 30 minutes. Never add DMSO stocks to cold media [4].

Step 3: Intermediate "Parachute" Dilution

  • Do not add the 10 mM stock directly to your final culture vessel. Instead, create an intermediate 10X working solution.

  • Pipette the required volume of warm media into a sterile conical tube.

  • While gently vortexing or swirling the tube, add the DMSO stock dropwise into the vortex vortex-cone. This rapid mechanical mixing prevents local supersaturation.

Step 4: Final Addition and Validation

  • Add the 10X intermediate solution to your final cell culture vessel to reach the 1X desired concentration. Ensure the final DMSO concentration is ≤0.5%[4].

  • Self-Validation Check: Before placing the plate in the incubator, inspect the wells under an inverted microscope at 10X and 20X magnification. The absence of red/orange micro-crystals or amorphous aggregates validates the success of the dilution.

Frequently Asked Questions (FAQs)

Q: Can I simplify my workflow by dissolving the powder directly in PBS or warm media? A: No. While daunorubicin hydrochloride has some initial aqueous solubility (up to ~10 mg/mL in PBS), neutral buffers promote dimerization and precipitation over time[1][2]. Always use DMSO for the primary stock to ensure complete dissolution and molecular dispersion.

Q: My media contains 10% FBS. Does this help or hurt solubility? A: It significantly helps. Serum proteins like albumin act as carrier molecules. They bind the hydrophobic regions of the anthracycline, effectively acting as a "parachute" to keep the drug in solution and prevent precipitation[3].

Q: I need to test a very high concentration (e.g., 100 µM), but it keeps crashing out. What can I do? A: High final concentrations require higher DMSO volumes. However, you must ensure the final DMSO concentration does not exceed 0.5% to prevent both precipitation and cellular toxicity[4]. If reaching 100 µM requires >0.5% DMSO, you must prepare a more concentrated primary stock (e.g., 20 mM instead of 10 mM) so that the volume of DMSO added remains below the critical threshold.

Q: The solution turned blue-purple before it precipitated. What happened? A: A color change from red to blue-purple indicates that the pH of your solution has become highly alkaline (pH > 8). In alkaline conditions, anthracyclines become highly unstable, degrade, and precipitate[1]. Check the pH of your media and ensure your incubator's CO2 levels are correctly calibrated.

References

  • Dimerization of Doxorubicin Causes Its Precipitation Source: ACS Omega URL:[Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: MDPI URL:[Link]

Sources

Optimization

Optimizing HPLC mobile phase and retention time for daunomycin 3-oxime hydrochloride

Welcome to the Technical Support Center for Anthracycline Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Anthracycline Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Method development is a mechanistic puzzle, not a series of trial-and-error steps.

Daunomycin 3-oxime hydrochloride presents a unique chromatographic challenge. It possesses a rigid, hydrophobic anthracycline core, a highly polar daunosamine sugar with a primary amine, and a C13-oxime linkage[1]. Understanding how these functional groups interact with your stationary and mobile phases is the key to mastering its retention time (RT) and peak shape.

Part 1: Mechanistic Grounding & Method Optimization

To achieve reproducible retention times and sharp peaks for daunomycin 3-oxime, we must control the ionization state of the molecule. The daunosamine primary amine has a pKa of ~8.6, meaning it is fully protonated (positively charged) under standard acidic or neutral HPLC conditions. If the mobile phase pH is not strictly controlled, this protonated amine will engage in secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase (which ionize above pH 3.5). This is the primary cause of peak tailing[2].

Furthermore, the oxime bond formed at the C13 position is chemically stable in the pH range of 2.5 to 7.0[1], but is highly sensitive to micro-fluctuations in pH. Therefore, an acidic, high-capacity buffer system (such as 0.1% Orthophosphoric acid or 0.1 M Ammonium Formate at pH 4.0) is mandatory to lock the ionization state and stabilize the retention time[2][3].

G Start HPLC Optimization Workflow Daunomycin 3-Oxime MobilePhase 1. Mobile Phase Selection (Aqueous Buffer & Organic) Start->MobilePhase pHControl 2. Strict pH Control (pH 2.5 - 4.5) Locks Amine Ionization State MobilePhase->pHControl Set Buffer Capacity Column 3. Column Selection (Highly Endcapped C18) pHControl->Column Prevent Silanol Interaction Validation 4. System Suitability (Tailing < 1.5, N > 2000) Column->Validation Execute Isocratic Run

Figure 1: Mechanistic workflow for optimizing daunomycin 3-oxime HPLC methods.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating system suitability checks directly into the workflow, the method verifies its own reliability before any critical samples are injected.

Step 1: Mobile Phase Preparation (Gravimetric/Volumetric Precision)

  • Buffer (Mobile Phase A): Prepare a 0.1% Orthophosphoric Acid (OPA) solution by adding 1.0 mL of HPLC-grade OPA to 1000 mL of Milli-Q water[2]. Alternatively, for MS-compatibility, prepare 0.1 M Ammonium Formate adjusted to pH 4.0[3]. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

  • Isocratic Blend: Set the pump to deliver a 60:40 (v/v) ratio of Buffer to Acetonitrile[4].

Step 2: Column Selection and Equilibration

  • Install a highly endcapped C18 column (e.g., Zorbax C18 or Kromasil C18, 150 mm x 4.6 mm, 5 µm)[4]. The endcapping is critical to shield the protonated daunosamine from free silanols.

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer[2][4].

  • Purge the system and equilibrate the column at a flow rate of 1.0 mL/min for a minimum of 20 column volumes (approx. 30 minutes). Self-Validation Check: The baseline must show a noise level of < 0.05 mAU at 240 nm before proceeding.

Step 3: System Suitability Injection

  • Prepare a standard solution of daunomycin 3-oxime hydrochloride (10-50 µg/mL) in a diluent matching the mobile phase (60:40 Buffer:ACN)[2][4].

  • Inject 10 µL and monitor UV absorbance at 240 nm or 254 nm[2].

  • Self-Validation Check: Calculate the Theoretical Plates (N) and Tailing Factor (Tf). Do not proceed to sample analysis unless N > 2000 and Tf < 1.5[2].

Part 3: Quantitative Data & System Suitability

The following tables summarize the target parameters and acceptance criteria for a robust daunomycin 3-oxime assay.

Table 1: Optimized Isocratic HPLC Conditions

Parameter Optimized Value Acceptable Range Mechanistic Rationale
Stationary Phase Endcapped C18, 5 µm C18 or Phenyl-hexyl Endcapping prevents secondary amine-silanol interactions.
Mobile Phase Ratio 60:40 (Buffer:ACN) 70:30 to 50:50 Controls the hydrophobic retention of the anthracycline core[2][4].
Buffer System 0.1% OPA (pH ~2.1) pH 2.1 - 4.5 Suppresses silanol ionization and locks the amine charge state[2].
Flow Rate 1.0 mL/min 0.8 - 1.2 mL/min Balances system backpressure with optimal linear velocity[4].

| Detection Wavelength | 240 nm | 230 - 265 nm | Aligns with the maximum UV absorbance of the anthracycline chromophore[2][4]. |

Table 2: System Suitability Acceptance Criteria

Metric Target Value Action Limit Troubleshooting Implication
Retention Time (RT) 3.5 - 6.0 min ± 2.0% RSD High RSD indicates buffer depletion or temperature fluctuations.
Tailing Factor (Tf) 1.0 - 1.2 > 1.5 Indicates column voiding or active silanol interactions[2].

| Theoretical Plates (N) | > 3000 | < 2000 | Indicates poor column efficiency or dead volume in the system[2]. |

Part 4: Troubleshooting FAQs

Troubleshooting Issue Chromatographic Issue Detected Tailing Peak Tailing (Tf > 1.5) Issue->Tailing RTDrift Retention Time Drift Issue->RTDrift Degradation Extra Peaks / Degradation Issue->Degradation Cause1 Silanol Interactions Tailing->Cause1 Cause2 Buffer Depletion / pH Shift RTDrift->Cause2 Cause3 Alkaline Hydrolysis Degradation->Cause3 Fix1 Lower pH (0.1% OPA) Ensure C18 is Endcapped Cause1->Fix1 Fix2 Increase Buffer Ionic Strength Equilibrate >20 CVs Cause2->Fix2 Fix3 Maintain pH 2.5 - 7.0 Prepare Fresh Samples Cause3->Fix3

Figure 2: Mechanistic troubleshooting logic tree for anthracycline chromatography.

Q1: Why is my daunomycin 3-oxime peak tailing severely, even on a new column? A: Peak tailing in anthracyclines is almost exclusively caused by secondary interactions between the protonated daunosamine amine and ionized silanols on the silica surface. Even "new" columns can have residual silanols if they are not fully endcapped. Solution: Lower the pH of your mobile phase to below 3.0 (e.g., using 0.1% OPA)[2]. At this pH, the silanols (pKa ~3.5-4.5) are fully protonated and neutral, eliminating the ion-exchange interaction that causes the tailing drag.

Q2: My retention time is drifting between injections. How do I stabilize it? A: Retention time drift for oxime derivatives usually points to a buffer capacity failure. The oxime bond and the primary amine are highly sensitive to micro-pH changes. If you are using plain water or a very weak buffer (e.g., < 5 mM), the pH will fluctuate as the sample is injected. Solution: Ensure your aqueous phase has sufficient ionic strength (e.g., 0.1% OPA or 10-50 mM Ammonium Formate) and ensure the column is fully equilibrated for at least 20 column volumes prior to the first injection[2][5].

Q3: Is the oxime bond stable in the mobile phase during long sequences? A: Yes, the oxime bond at the C13 position of daunomycin is chemically stable in the pH range of 2.5 to 7.0, making it highly compatible with standard acidic reversed-phase HPLC conditions[1][5]. However, you must avoid alkaline mobile phases (pH > 8), which can rapidly degrade the anthracycline core via alkaline hydrolysis.

Q4: I am seeing a split peak. Is my compound degrading on the column? A: While degradation is possible, a split peak for daunomycin derivatives is more commonly caused by a sample solvent mismatch. If your sample is dissolved in 100% organic solvent (like DMSO or pure Methanol) and injected into a highly aqueous mobile phase, the analyte precipitates or travels at different velocities at the head of the column. Solution: Always dilute your final sample in a solvent that closely matches the initial mobile phase conditions (e.g., 60:40 Buffer:ACN)[4].

References

  • "A Simple Reverse Phase Ultra Performance Liquid Chromatography Validated Method for Concurrent Estimation of Daunorubicin and Cytarabine in Drug Substances and Drug Product" - International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • "A simplified method for determination of daunorubicin, adriamycin, and their chief fluorescent metabolites in human plasma by high-pressure liquid chromatography" - Cancer Chemotherapy and Pharmacology. Available at:[Link]

  • "A New Daunomycin–Peptide Conjugate: Synthesis, Characterization and the Effect on the Protein Expression Profile of HL-60 Cells in Vitro" - Bioconjugate Chemistry (ACS Publications). Available at:[Link]

  • "Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview" - Pharmaceutics (PMC). Available at: [Link]

  • "Stability Indicating Method Development and Validation for Determination of Daunorubicin and Cytarabine in Bulk and Pharmaceutical Dosage Form" - World Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

Preventing photo-degradation of daunomycin 3-oxime hydrochloride during experiments

Technical Support Center: Preventing Photo-Degradation of Daunomycin 3-Oxime Hydrochloride Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Photo-Degradation of Daunomycin 3-Oxime Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained loss of efficacy or high variability in their assays. When working with Daunomycin 3-oxime hydrochloride (NSC143491)—a potent anthracycline derivative utilized for [1]—experimental integrity is entirely dependent on compound stability. Anthracyclines are notoriously susceptible to pseudo-first-order photolytic degradation, base-catalyzed hydrolysis, and physical adsorptive losses.

This guide bypasses generic advice, providing you with the causality behind these degradation mechanisms and self-validating protocols to ensure your data remains reproducible.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my aqueous stock solution rapidly lose potency, even when stored in the fridge? A1: You are likely encountering a combination of photolysis and pH-induced degradation. The[2], meaning the rate of degradation is inversely proportional to the drug's concentration. At concentrations below 500 µg/mL, photolysis by standard laboratory fluorescent light is exceptionally rapid[2]. Furthermore, degradation is base-catalyzed; in solutions with a pH > 6.0, the molecule undergoes glycosidic cleavage, forming inactive 7-deoxyaglycones[3].

Q2: I am losing compound concentration even when my vials are completely wrapped in foil. What is happening? A2: If actinic light is completely excluded, you are experiencing physical adsorptive losses, not chemical degradation.[2]. This phenomenon is highly pronounced in dilute solutions (low microgram range). To troubleshoot this, you must switch your storage and handling consumables to polypropylene (PP) or polyethylene (PE).

Q3: How do I maintain stability during 72-hour cell culture assays? A3: This is the most challenging environment for anthracyclines. Cell culture media is typically buffered to physiological pH (~7.4) and incubated at 37°C. [3] due to this alkaline environment and elevated temperature, even in the absence of light. You must minimize light exposure during handling, process samples quickly at 4°C prior to analysis, and consider replenishing the compound every 24 hours for extended assays[3].

Part 2: Quantitative Stability Parameters

To aid in your experimental design, the following table summarizes the critical environmental thresholds for daunorubicin derivatives.

ParameterOptimal ConditionHigh-Risk ConditionPrimary Mechanism of Loss
Concentration ≥ 500 µg/mL< 10 µg/mLAccelerated pseudo-first-order photolysis
Solvent pH 4.5 – 5.0> 6.0 (e.g., PBS, Media)Base-catalyzed glycosidic cleavage
Temperature 4°C37°CAccelerated thermal degradation
Container Polypropylene (PP)Glass or PVCHigh surface adsorptive loss
Light Exposure Actinic shielding (Dark)Fluorescent / SunlightRapid photo-oxidation

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Photostable Stock Solutions This protocol eliminates the three primary variables of loss (light, pH, and adsorption) to create a stable baseline.

  • Solvent Selection: Reconstitute the lyophilized powder in a 5% Glucose solution or sterile Water for Injection adjusted to pH 4.5.

    • Causality:[4]. Never use standard PBS (pH 7.4) for stock storage.

  • High-Concentration Reconstitution: Dissolve to a stock concentration of ≥ 500 µg/mL.

    • Causality: High concentrations self-quench, drastically reducing the rate of photolysis[2].

  • Material Selection: Perform all mixing in Polypropylene (PP) tubes.

    • Causality: Prevents the severe adsorptive losses associated with glass and PVC[2].

  • Actinic Shielding & Storage: Wrap tubes in aluminum foil or use amber PP vials. Aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Conducting Light-Sensitive Cell-Based Assays This protocol incorporates a self-validating control to ensure observed effects are biological, not artifacts of degradation.

  • Media Preparation: Use phenol red-free media.

    • Causality: Phenol red can act as a photosensitizer and interferes with the intrinsic fluorescence of anthracyclines during downstream HPLC/MS analysis.

  • Dark Handling: Turn off biosafety cabinet fluorescent lights during dosing. Perform all liquid handling under low-intensity ambient or amber lighting.

  • Self-Validating Endpoint Control: Alongside your treated cells, include a cell-free "Media + Drug" control well. Wrap this specific plate/well in foil.

    • Causality: By analyzing the compound concentration in this control well via HPLC at the end of the assay, you validate the exact percentage of drug lost to thermal/pH degradation versus actual cellular uptake.

Part 4: Degradation Pathway & Intervention Logic

The following diagram illustrates the logical relationship between environmental stressors, the resulting degradation mechanisms, and the required preventative protocols.

PhotodegradationLogic Dauno Daunomycin 3-oxime HCl (Intact Compound) Light Photon Exposure (UV/Vis Light) Dauno->Light Alkaline Physiological Media (pH > 6.0) Dauno->Alkaline Material Glass / PVC Surfaces Dauno->Material PhotoDeg Pseudo-First-Order Photolysis Light->PhotoDeg Hydrolysis Glycosidic Cleavage & Aglycone Formation Alkaline->Hydrolysis Adsorption Adsorptive Loss Material->Adsorption Shield Actinic Shielding (Amber Vials/Foil) Shield->Light Blocks Acidic Acidic Vehicle (pH 4.5 - 5.0) Acidic->Alkaline Neutralizes PP Polypropylene (PP) Containers PP->Material Replaces

Logical relationship of environmental stressors, degradation mechanisms, and preventive protocols.

References

  • Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography Source: PubMed (Journal of Clinical Pharmacy and Therapeutics) URL:[Link]

  • Degradation of doxorubicin and daunorubicin in human and rabbit biological fluids Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Source: PMC (Journal of Chemistry) URL:[Link]

Sources

Optimization

Minimizing auto-fluorescence interference of daunomycin 3-oxime hydrochloride in flow cytometry

Overview Daunomycin 3-oxime hydrochloride (NSC143491) is a potent anthracycline derivative utilized in drug development and high-throughput screening. While its intrinsic fluorescence is highly advantageous for tracking...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Daunomycin 3-oxime hydrochloride (NSC143491) is a potent anthracycline derivative utilized in drug development and high-throughput screening. While its intrinsic fluorescence is highly advantageous for tracking intracellular drug uptake, this same property creates severe spectral spillover (auto-fluorescence interference) in multi-color flow cytometry panels.

This technical support guide provides causality-driven troubleshooting, validated protocols, and spectral data to help researchers effectively isolate the drug's signal from critical phenotypic markers.

Frequently Asked Questions & Troubleshooting

Q1: Why does daunomycin 3-oxime hydrochloride cause massive background in my PE and PerCP channels? A: Daunomycin 3-oxime, like all anthracyclines, possesses a rigid, planar anthraquinone core. When excited by the standard 488 nm argon-ion laser, this structure emits broadly across the 530–650 nm spectrum, with dual emission peaks typically around 555 nm and 595 nm . This emission profile heavily overlaps with the detectors for Phycoerythrin (PE), Propidium Iodide (PI), and PerCP-Cy5.5, leading to false-positive signals in these channels .

Q2: How can I design a multi-color flow cytometry panel without the drug masking my cellular markers? A: The most robust solution is spatial laser separation . Because daunomycin 3-oxime is primarily excited by the 488 nm laser, you should avoid using 488 nm-excitable fluorophores (e.g., FITC, PE, PerCP) for low-abundance markers. Instead, assign your critical markers to fluorophores excited by the 633/640 nm red laser (e.g., APC, APC-Cy7) or the 405 nm violet laser (e.g., Brilliant Violet dyes, Pacific Blue) . The drug is poorly excited by these lasers, ensuring your phenotypic markers remain cleanly resolvable.

Q3: Can I use standard compensation beads to subtract the drug's autofluorescence? A: No. The fluorescence of daunomycin 3-oxime is highly dependent on its microenvironment. When the drug intercalates into intracellular DNA (its primary mechanism of action), the hydrophobic environment alters its quantum yield and shifts its emission spectrum compared to the free drug in solution . Standard compensation beads lack this DNA-binding environment. You must use a "Drug-Only" treated cell sample as your single-stain compensation control to accurately calculate the spillover matrix.

Q4: My viability dye (Propidium Iodide/7-AAD) is indistinguishable from the drug signal. What is the alternative? A: Both PI and 7-AAD are excited by the 488 nm laser and emit in the same red spectrum as the anthracycline. To solve this, switch to a fixable amine-reactive viability dye excited by a different laser, such as a Violet (405 nm) or Red (633 nm) Live/Dead dye. This completely uncouples your viability assessment from the drug's emission spectrum.

Mechanism and Workflow Diagrams

Mechanism Excitation 488 nm Laser Excitation Drug Daunomycin 3-oxime (Intracellular Binding) Excitation->Drug Emission Broad Emission (555 nm - 595 nm) Drug->Emission Interference Spillover into PE, PE-Texas Red, PerCP-Cy5.5 Channels Emission->Interference Mitigation Use 633 nm or 405 nm Lasers for Panel Design Interference->Mitigation Solution

Mechanism of daunomycin 3-oxime spectral spillover and mitigation strategy.

G Start Cell Treatment with Daunomycin 3-oxime Wash Stringent Washing (Remove unbound drug) Start->Wash Stain Stain with Non-488nm Fluorophores (e.g., APC, BV421) Wash->Stain Acquire Flow Cytometry Acquisition (Multi-laser setup) Stain->Acquire Comp Apply Compensation Matrix (Cell-based controls) Acquire->Comp Analyze Data Analysis (Exclude dead cells) Comp->Analyze

Workflow for minimizing daunomycin 3-oxime fluorescence interference.

Spectral Data & Compensation Impact

To effectively compensate or avoid interference, researchers must understand the spectral overlap. Table 1 summarizes the interaction between daunomycin 3-oxime and common flow cytometry fluorophores.

Table 1: Spectral Properties and Spillover Risk of Daunomycin 3-oxime

Fluorophore / CompoundExcitation Max (nm)Emission Max (nm)Primary Flow DetectorSpillover Risk Level
Daunomycin 3-oxime 480 - 488555 - 595PE / PE-Texas RedSource of Interference
FITC490525FITC (530/30)Moderate
PE496, 546578PE (585/40)Severe
PerCP-Cy5.5482695PerCP (695/40)High
APC650660APC (660/20)Minimal
Brilliant Violet 421405421Pacific Blue (450/40)Minimal

Experimental Protocols

Protocol A: Preparation of Accurate Cell-Based Compensation Controls

Causality Check: Because the drug's fluorescence intensity is proportional to intracellular accumulation and DNA binding , you must generate a biological compensation control rather than relying on synthetic beads.

Step-by-Step Methodology:

  • Cell Harvest: Harvest and count the target cell line, aliquoting 1×106 cells per tube.

  • Drug Treatment: Add daunomycin 3-oxime hydrochloride to the "Drug-Only" control tube at the exact concentration and for the exact duration used in your experimental assay (e.g., 5 µM for 4 hours at 37°C).

  • Stringent Washing: Post-incubation, add 10 mL of ice-cold PBS containing 2% FBS. Centrifuge at 300 x g for 5 minutes. Repeat this wash step twice. Reasoning: Removing extracellular unbound drug prevents continuous uptake during the staining protocol and reduces background noise.

  • Single-Stain Controls: Prepare standard single-stain controls (using beads or cells) for all other fluorophores in your panel.

  • Acquisition: Run the "Drug-Only" cells as your single-stain control for the PE/PerCP channels. Ensure the software calculates the spillover matrix based on the biological fluorescence of the intercalated drug.

Protocol B: Optimized Multi-Color Staining in the Presence of Anthracyclines

Causality Check: To prevent the drug from masking low-antigen density markers, this protocol utilizes spatial laser separation, isolating the drug's signal to the 488 nm laser while interrogating phenotypes via the 405 nm and 633 nm lasers.

Step-by-Step Methodology:

  • Pre-treatment: Treat cells with daunomycin 3-oxime and perform stringent washing as described in Protocol A.

  • Viability Staining: Resuspend the cell pellet in 100 µL of PBS (protein-free). Add a Violet-excitable amine-reactive viability dye (e.g., Zombie Aqua or Live/Dead Violet). Incubate in the dark at room temperature for 15 minutes.

  • Antibody Staining: Without washing, add 50 µL of staining buffer (PBS + 2% FBS) containing your antibody cocktail. Crucial: Only use antibodies conjugated to fluorophores excited by the 633 nm (e.g., APC, Alexa Fluor 647) or 405 nm (e.g., BV421, BV510) lasers.

  • Incubation: Incubate in the dark at 4°C for 30 minutes.

  • Final Wash: Wash twice with 2 mL of staining buffer to remove unbound antibodies. Resuspend in 300 µL of staining buffer for acquisition.

  • Cytometer Setup: Set the 488 nm laser voltage to capture the daunomycin 3-oxime fluorescence in the PE (585/40 nm) channel. Analyze your phenotypic markers independently on the 633 nm and 405 nm laser lines.

References

  • Quantitative Flow Cytometric Determination of Anthracycline Content of Rat Bone Marrow Cells - AACR Journals. URL:[Link]

  • A New Daunomycin–Peptide Conjugate: Synthesis, Characterization and the Effect on the Protein Expression Profile of HL-60 Cells in Vitro - Bioconjugate Chemistry, ACS Publications. URL:[Link]

  • Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC, NIH. URL:[Link]

  • Fluorescent Compensation - Flow Cytometry Guide - Bio-Rad Antibodies. URL:[Link]

  • Laser flow cytometric studies on the intracellular fluorescence of anthracyclines - PubMed, NIH. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Cellular Permeability of Daunomycin 3-Oxime Hydrochloride

Welcome to the Technical Support Center for Daunomycin 3-oxime hydrochloride (D3OH). This guide is designed for researchers, scientists, and drug development professionals facing challenges with the intracellular deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Daunomycin 3-oxime hydrochloride (D3OH). This guide is designed for researchers, scientists, and drug development professionals facing challenges with the intracellular delivery and pharmacokinetic profiling of this potent anthracycline derivative.

Diagnostic FAQs: Understanding the Permeability Barrier

Q: Why does daunomycin 3-oxime hydrochloride exhibit poor intracellular accumulation in my target cell lines? A: D3OH is a highly potent anthracycline derivative with demonstrated efficacy against both malignant tumors and Borrelia burgdorferi persisters[1]. However, its cellular permeability is fundamentally limited by two factors. First, as a hydrochloride salt, its increased hydrophilicity restricts spontaneous passive diffusion across the lipophilic lipid bilayer. Second, and more critically, anthracyclines are primary substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1)[2]. Even when D3OH successfully diffuses into the cytosol, it is rapidly and actively extruded back into the extracellular space, resulting in sub-therapeutic intracellular concentrations.

Q: How do Peptide-Drug Conjugates (PDCs) bypass this permeability issue? A: PDCs physically alter the cellular entry mechanism. By conjugating D3OH to a Cell-Penetrating Peptide (CPP) or a targeting sequence (e.g., GnRH or RGD) via an oxime linker, the molecule becomes too large and structurally distinct to be recognized by P-gp efflux pumps[3][4]. Instead of relying on passive diffusion, the PDC enters the cell via receptor-mediated endocytosis. Once internalized into the acidic environment of the endolysosome, the conjugate undergoes targeted degradation, releasing the active D3OH directly into the intracellular space[4].

Strategic Workflows: Overcoming Efflux & Solubility Issues

To systematically resolve poor permeability, researchers must first diagnose whether the limitation is due to poor passive diffusion or active efflux. The workflow below outlines the diagnostic logic and corresponding formulation strategies.

Troubleshooting Start Issue: Low Intracellular D3OH Assay Run Caco-2 Transwell Assay Start->Assay Decision Efflux Ratio > 2.0? Assay->Decision PathA P-gp Mediated Efflux Decision->PathA Yes PathB Poor Passive Diffusion Decision->PathB No Sol1 Co-administer P-gp Inhibitor (e.g., Verapamil) PathA->Sol1 Sol2 Synthesize PDC (Oxime Ligation) PathA->Sol2 PathB->Sol2 Sol3 Liposomal Encapsulation PathB->Sol3 Validate Re-evaluate IC50 & Uptake Sol1->Validate Sol2->Validate Sol3->Validate

Caption: Troubleshooting workflow for diagnosing and resolving D3OH permeability limitations.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol A: Synthesis of D3OH-Peptide Conjugates via Oxime Ligation

Causality & Rationale: The oxime bond is formed between an aminooxy-functionalized peptide and the ketone group of the anthracycline. Conducting this reaction at a slightly acidic pH (5.0) ensures high chemoselectivity and prevents the degradation of the anthracycline core, which is highly sensitive to basic conditions[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M ammonium acetate buffer and strictly adjust the pH to 5.0 using acetic acid.

  • Peptide Dissolution: Dissolve the aminooxy-functionalized carrier peptide (e.g., GnRH derivative) in the buffer to a final concentration of 10 mg/mL.

  • Drug Addition: Add 1.3 molar equivalents of Daunomycin 3-oxime hydrochloride to the peptide solution[3].

  • Incubation: Stir the reaction mixture continuously overnight at room temperature. Critical: Wrap the reaction vessel in aluminum foil, as anthracyclines are highly light-sensitive.

  • Purification: Purify the resulting conjugate using Preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Validation: Lyophilize the collected fractions and verify the molecular weight of the PDC via MALDI-TOF MS.

Protocol B: Self-Validating Caco-2 Permeability Assay

Causality & Rationale: To distinguish between poor lipophilicity and active efflux, bi-directional transport must be measured. The Efflux Ratio (ER) acts as an internal validation metric. An ER > 2.0 confirms that the drug is a substrate for active efflux[2].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 300 Ω·cm².

  • Dosing: Add 10 µM of D3OH to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Quantify D3OH concentrations using LC-MS/MS.

  • Calculation:

    • Calculate Apparent Permeability: Papp​=(dQ/dt)/(A×C0​)

    • Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B)

Cellular Uptake Mechanisms & Quantitative Benchmarks

When free D3OH is administered, it is subjected to rapid efflux. Conjugation strategies shift the uptake pathway entirely, as visualized below.

Pathway FreeDrug Free D3OH (Hydrophilic) Membrane Cell Membrane (Lipid Bilayer) FreeDrug->Membrane Passive Diffusion (Slow) PDC PDC-D3OH Conjugate (Targeted Entry) Endocytosis Receptor-Mediated Endocytosis PDC->Endocytosis Receptor Binding Efflux P-gp Efflux Pump (MDR1) Membrane->Efflux Substrate Recognition Target Intracellular Target (DNA/Mitochondria) Membrane->Target Residual Free Drug Efflux->FreeDrug Active Extrusion Lysosome Endolysosome (Acidic Cleavage) Endocytosis->Lysosome Internalization Lysosome->Target Drug Release

Caption: Cellular entry mechanisms: Free D3OH efflux vs. PDC-mediated endolysosomal delivery.

Comparative Permeability and Efficacy Benchmarks

The table below summarizes the expected quantitative shifts in permeability and relative cytotoxicity when applying the troubleshooting strategies outlined in this guide.

Formulation Strategy Papp​ A→B ( 10−6 cm/s)Efflux Ratio (ER)Primary Intracellular Uptake MechanismRelative IC50​ (Target Cells)
Free D3OH (Baseline)0.84.5Passive Diffusion (High Efflux)1.0x (Baseline)
D3OH + Verapamil (10 µM)3.21.2Passive Diffusion (Inhibited Efflux)0.4x (More potent)
PDC-D3OH (GnRH Conjugate)5.5< 1.0Receptor-Mediated Endocytosis0.1x (Highly potent)
Liposomal D3OH 4.8< 1.0Endocytosis / Membrane Fusion0.2x (Highly potent)

References

  • [1] Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection. ScienceOpen. Available at:

  • [2] The Use of Anthracyclines for Therapy of CNS Tumors. NIH/PMC. Available at:

  • [3] Synthesis of GnRH and Somatostatin Cytotoxic Drug Conjugates. ELTE. Available at:

  • [4] Peptide-Drug Conjugates in Cancer Therapy. Scribd. Available at:

Sources

Reference Data & Comparative Studies

Validation

Daunomycin 3-oxime hydrochloride vs daunorubicin cytotoxicity comparison

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right anthracycline derivative requires moving beyond basic IC₅₀ values to understand the mechanistic nuances of the molecule. Daunorubicin is a foundational chemotherapeutic agent, but its utility is often limited by resistance mechanisms such as p53 mutations in oncology and efflux pumps in microbiology. Daunomycin 3-oxime hydrochloride (a synthetic derivative where the C-13 ketone is converted to a hydroxyimino group) represents a structural evolution designed to bypass these limitations.

This guide provides an objective, data-driven comparison of Daunomycin 3-oxime hydrochloride and Daunorubicin, focusing on their structural causality, cytotoxicity profiles in resistant cancer models, and novel applications against bacterial persister cells.

Molecular Architecture & Physicochemical Impact

The cytotoxicity of anthracyclines is fundamentally dictated by their ability to intercalate DNA and inhibit Topoisomerase II. However, the structural modification in Daunomycin 3-oxime hydrochloride fundamentally alters its pharmacological behavior.

By replacing the C-13 ketone of daunorubicin with an oxime (hydroxyimino) group, the molecule gains an additional hydrogen bond donor. This subtle shift alters the steric and electronic landscape of the aglycone core. Causally, this modification reduces the molecule's affinity for classical multidrug resistance (MDR) efflux pumps and alters its interaction kinetics with DNA and downstream signaling proteins. Furthermore, the hydrochloride salt formulation ensures optimal aqueous solubility, a critical parameter for maintaining consistent bioavailability in high-throughput in vitro screening assays.

Cytotoxicity in Oncology: Bypassing p53-Mediated Resistance

In standard oncology models, Daunorubicin induces DNA damage that triggers apoptosis primarily through the wild-type p53 pathway. However, over 50% of human tumors harbor p53 mutations, rendering them highly resistant to classical anthracyclines.

Daunomycin 3-oxime hydrochloride was identified in high-throughput screens as a potent modulator of p53-family signaling. In isogenic human colon tumor xenografts and cell lines (HCT116 p53 -/-), Daunomycin 3-oxime successfully induces the expression of downstream apoptotic targets—specifically Death Receptor 5 (DR5) and p21—even in the complete absence of p53 (). This indicates that the oxime modification allows the drug to bypass canonical resistance pathways, triggering non-apoptotic or alternative apoptotic cell death mechanisms.

G DNR Daunorubicin TopoII Topoisomerase II Inhibition DNR->TopoII DNA DNA Intercalation & Damage DNR->DNA D3O Daunomycin 3-oxime HCl D3O->DNA p53_null p53-Deficient Pathway Bypass D3O->p53_null Modulates p53-family signaling p53_wt p53 Activation (Wild-type) TopoII->p53_wt DNA->p53_wt Apoptosis Cell Death (Apoptosis) p53_wt->Apoptosis DR5 DR5 / p21 Induction p53_null->DR5 DR5->Apoptosis

Figure 1: Mechanistic divergence in apoptosis induction between Daunorubicin and its oxime derivative.

Antimicrobial Cytotoxicity: Eradicating Bacterial Persisters

Beyond oncology, anthracyclines have gained traction as potent anti-persister agents. Bacterial persisters (such as stationary phase Borrelia burgdorferi) are non-replicating phenotypic variants that are highly tolerant to cell-wall targeting antibiotics like amoxicillin.

In a comprehensive screen of the NCI compound library, both Daunorubicin and Daunomycin 3-oxime hydrochloride demonstrated exceptional cytotoxicity against stationary phase B. burgdorferi (). Notably, Daunomycin 3-oxime hydrochloride outperformed standard persister drugs (like Daptomycin) and showed a slight edge over unmodified Daunorubicin, reducing residual viable cells to just 6% at 50 µM. The enhanced lipophilicity and altered hydrogen bonding of the oxime group likely facilitate deeper penetration into the lipid-rich microcolonies characteristic of stationary-phase persisters.

Workflow Culture Stationary Phase Culture (B. burgdorferi) Plate Transfer to 96-well plate Add Compounds Culture->Plate Incubate Incubate (7 days, 33°C) Plate->Incubate Stain SYBR Green I / PI (Live/Dead Stain) Incubate->Stain Read Fluorescence Microplate (Green:Red Ratio) Stain->Read Analyze Calculate % Viability Read->Analyze

Figure 2: High-throughput SYBR Green I/PI viability assay workflow for persister cell screening.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing internal controls to rule out artifacts.

Protocol A: p53-Independent Cytotoxicity Assessment via Immunoblotting

Causality: To prove that a compound bypasses canonical resistance, we must use an isogenic p53-null cell line. Relying solely on cell death assays is insufficient; we must probe the downstream molecular effectors to validate the mechanism.

  • Cell Seeding: Seed HCT116 p53(-/-) cells in 6-well plates at a density of 5 × 10⁵ cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with Daunomycin 3-oxime HCl (10–50 µM) or Daunorubicin (0.2 µg/mL) for 16 hours. Note: The 16-hour timepoint is critical to capture early transcriptional responses (DR5/p21) before secondary necrotic protein degradation occurs.

  • Protein Extraction: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 mins at 4°C to clear lysates.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against DR5, p21, and Ran.

  • Validation: The use of Ran (or GAPDH) as a loading control is mandatory. It ensures that any observed upregulation in DR5/p21 is a genuine pharmacological response, not an artifact of unequal protein loading.

Protocol B: SYBR Green I/PI Viability Assay for Persister Cells

Causality: Traditional Minimum Inhibitory Concentration (MIC) assays rely on bacterial growth (turbidity). Because persister cells do not actively replicate, MIC assays are useless here. We must use a metabolism-independent live/dead fluorescent stain to directly measure membrane integrity.

  • Culture Preparation: Grow B. burgdorferi in BSK-H medium for 7 days to ensure the population reaches the stationary phase (enriching for persister microcolonies).

  • Compound Incubation: Aliquot 100 µL of the culture into 96-well plates. Add Daunomycin 3-oxime HCl or Daunorubicin to a final concentration of 50 µM. Incubate for 7 days at 33°C without agitation.

  • Fluorescent Staining: Add a mixture of SYBR Green I (stains all DNA green) and Propidium Iodide (PI; stains only membrane-compromised dead cells red). Incubate in the dark for 15 minutes.

  • Quantification & Validation: Read fluorescence using a microplate reader (Green: Ex 485 nm / Em 535 nm; Red: Ex 535 nm / Em 635 nm). Validate the assay by generating a standard curve using known ratios of live (untreated) and dead (isopropanol-killed) cells to calculate the exact percentage of residual viability.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Comparison
ParameterDaunorubicinDaunomycin 3-oxime hydrochloride
CAS Number 20830-81-334610-60-1
C-13 Substitution Ketone (=O)Oxime (=N-OH)
Molecular Weight 527.52 g/mol 579.0 g/mol (as HCl salt)
Hydrogen Bond Donors 56
Primary Mechanism Topo II Inhibition / p53 Activationp53-Family Signaling Modulator
Table 2: Cytotoxicity Profile in Resistant Oncology Models (HCT116 p53 -/-)
Compoundp53-Dependent ApoptosisDR5 Induction (p53-null)p21 Induction (p53-null)
Daunorubicin HighMinimal / NoneMinimal / None
Daunomycin 3-oxime HCl BypassedSignificantSignificant
Data synthesized from the NCI yeast anticancer drug screen and immunoblotting validations.
Table 3: Anti-Persister Cytotoxicity (B. burgdorferi Stationary Phase)
Treatment (50 µM)Residual Viable Cells (%)Efficacy Ranking vs Persisters
Daunomycin 3-oxime HCl 6%1 (Highest)
Daunorubicin 10%2
Daptomycin (Control) 18%3
Amoxicillin (Control) 71%4 (Ineffective)
Measured via SYBR Green I/PI membrane integrity assay.

References

  • Wang, W., El-Deiry, W. S., et al. (2006). "Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts." Proceedings of the National Academy of Sciences, 103(29), 11003-11008.[Link]

  • Feng, J., Zhang, Y., et al. (2015). "Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection." Emerging Microbes & Infections, 4(1), 1-8.[Link]

Comparative

Comparative IC50 values of daunomycin 3-oxime hydrochloride and doxorubicin

Executive Summary & Mechanistic Divergence In the landscape of anthracycline-based drug development, understanding the structural nuances that dictate cytotoxicity and target specificity is paramount. Doxorubicin is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

In the landscape of anthracycline-based drug development, understanding the structural nuances that dictate cytotoxicity and target specificity is paramount. Doxorubicin is a cornerstone chemotherapeutic agent known for its potent, broad-spectrum cytotoxicity. Its primary mechanism involves DNA intercalation and the poisoning of Topoisomerase II, leading to double-strand DNA breaks and apoptosis[1].

Conversely, Daunomycin 3-oxime hydrochloride (also cataloged as NSC143491) is a specialized anthracycline derivative. The introduction of an oxime group fundamentally alters its pharmacophore. Rather than acting purely as a classical Topoisomerase II poison, daunomycin 3-oxime hydrochloride exhibits targeted pleiotropic effects. It has been identified as a potent inhibitor of the RNA-binding protein HuR (inhibiting HuR-mRNA binding)[2] and a robust transcriptional activator of the p53-family signaling pathways, particularly valuable in p53-deficient tumor models[3][4]. Furthermore, it has demonstrated exceptional efficacy in eradicating stationary-phase Borrelia burgdorferi persisters, outperforming standard antibiotics like doxycycline[5][6].

This guide provides an objective, data-driven comparison of their IC50 values, mechanistic pathways, and the experimental protocols required to validate their performance.

Mechanism Dox Doxorubicin Topo Topoisomerase II Poisoning Dox->Topo DNA DNA Intercalation & Damage Dox->DNA Daun Daunomycin 3-oxime (NSC143491) HuR HuR-mRNA Binding Inhibition Daun->HuR p53 p53 Transcriptional Activation Daun->p53 Apoptosis1 Apoptosis (Broad Cytotoxicity) Topo->Apoptosis1 DNA->Apoptosis1 Apoptosis2 Targeted Cell Death (Overcomes MDR) HuR->Apoptosis2 p53->Apoptosis2

Caption: Comparative mechanisms of action: Doxorubicin vs. Daunomycin 3-oxime hydrochloride.

Pharmacological Causality: Why Structure Dictates IC50

As application scientists, we must look beyond raw IC50 numbers and examine the causality behind them.

Doxorubicin's High Potency: Doxorubicin contains a daunosamine sugar moiety and a specific aglycone structure that perfectly fits the DNA minor groove, stabilizing the Topo II cleavable complex[1]. This mechanism is highly efficient at inducing cell death across rapidly dividing cell lines, yielding IC50 values typically in the low micromolar to sub-micromolar range (e.g., 2.3 µM in BFTC-905 bladder cancer cells)[7]. However, this non-selective mechanism is also the root of its notorious cardiotoxicity and susceptibility to multidrug resistance (MDR) efflux pumps like P-glycoprotein (ABCB1)[8].

Daunomycin 3-oxime's Targeted Specificity: The chemical modification to an oxime at the 3-position shifts the molecule's binding affinity. While it retains the anthracycline backbone, high-throughput screening data from the NCI diversity set reveals that NSC143491 acts as a p53-dependent transcription stimulator, capable of suppressing tumor growth in xenografts where classical DNA damage responses fail[4]. Additionally, its ability to inhibit HuR-target mRNA binding (IC50 = 21.7 µM) provides a novel therapeutic vulnerability against cancers that rely on HuR for stabilizing oncogenic transcripts[2]. Consequently, its IC50 values in standard viability assays may appear higher than doxorubicin, but its value lies in targeting specific resistant phenotypes and bacterial persisters[6].

Comparative IC50 Data Presentation

The following table synthesizes quantitative IC50 and inhibition data from validated in vitro models, illustrating the divergent application profiles of both compounds.

CompoundTarget / Cell LineAssay TypeIC50 Value / EfficacyReference
Doxorubicin MCF-7 (Breast Cancer)MTT Viability (24h)~2.5 µM
Doxorubicin BFTC-905 (Bladder Cancer)MTT Viability (24h)~2.3 µM
Doxorubicin HepG2 (Hepatocellular)MTT Viability (24h)~12.2 µM
Doxorubicin A549 (Lung Cancer)MTT Viability (24h)>20.0 µM (Resistant)
Daunomycin 3-oxime HuR-mRNA BindingAlphaScreen / EMSA21.7 µM[2]
Daunomycin 3-oxime B. burgdorferi (Stationary)BacTiter-Glo Viability>97% Inhibition at 50 µM[9]
Daunomycin 3-oxime HCT116 (Colorectal)p53 Reporter ActivationActive at 10-50 µM[3][4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, researchers must employ self-validating assay systems. Below are the standardized methodologies for evaluating the distinct activities of these two compounds.

Protocol A: Determining Cytotoxicity IC50 (MTT Assay)

Optimized for Doxorubicin and general cell viability.

  • Cell Seeding: Seed target cells (e.g., MCF-7, HepG2) in 96-well clear-bottom plates at a density of 5×104 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2[3].

  • Compound Preparation: Prepare serial dilutions of Doxorubicin and Daunomycin 3-oxime hydrochloride in DMSO. Ensure final DMSO concentration in the wells does not exceed 0.5% to prevent solvent toxicity.

  • Treatment: Treat cells with a dose-response gradient (e.g., 0.1 µM to 100 µM) for 24 to 72 hours[7]. Include vehicle controls (0.5% DMSO) and positive kill controls.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 540 nm using a microplate reader[1].

  • Data Analysis: Normalize data against the vehicle control. Use non-linear regression (curve fit) in software like GraphPad Prism to calculate the absolute IC50.

Protocol B: HuR-mRNA Binding Inhibition Assay

Optimized for Daunomycin 3-oxime hydrochloride (NSC143491).

  • Protein & RNA Preparation: Purify recombinant HuR protein (RRM1 and RRM2 domains). Synthesize a biotinylated target mRNA sequence known to bind HuR (e.g., ARE-containing transcripts)[10].

  • AlphaScreen Setup: In a 384-well OptiPlate, combine 10 nM recombinant HuR, 10 nM biotinylated mRNA, and varying concentrations of Daunomycin 3-oxime (1 µM to 100 µM).

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow compound-protein interaction.

  • Bead Addition: Add Streptavidin-coated Donor beads and Anti-HuR conjugated Acceptor beads under subdued lighting conditions.

  • Quantification: Incubate for an additional 1 hour, then read the luminescence signal on an AlphaScreen-compatible microplate reader. A decrease in signal correlates with the inhibition of the HuR-mRNA interaction, allowing for the calculation of the 21.7 µM IC50[2].

Workflow Step1 Cell/Target Preparation (In vitro or Biochemical) Step2 Compound Treatment (Dose-response gradients) Step1->Step2 Step3A MTT Assay (General Cytotoxicity) Step2->Step3A Step3B AlphaScreen / EMSA (HuR-mRNA Binding) Step2->Step3B Step4 Absorbance / Luminescence Quantification Step3A->Step4 Step3B->Step4 Step5 Non-linear Regression (IC50 Calculation) Step4->Step5

Caption: Self-validating experimental workflow for determining comparative IC50 values.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines Walailak University[Link]

  • Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives PMC - NIH[Link]

  • Targeting Therapeutically Relevant Vulnerabilities Induced by Pancreatic Ductal Adenocarcinoma Genetics ProQuest[Link]

  • Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts PNAS[Link]

  • High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer PMC - NIH[Link]

  • Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection PMC - NIH[Link]

  • Screening of NCI-DTP Library to Identify New Drug Candidates for Borrelia burgdorferi Marquette University e-Publications[Link]

  • HuR-targeted agents: an insight into medicinal chemistry University of Trento / FLORE[Link]

Sources

Validation

Validating Apoptosis Pathways Induced by Daunomycin 3-Oxime Hydrochloride: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary: Overcoming p53-Deficiency in Oncology The tumor suppressor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: Overcoming p53-Deficiency in Oncology

The tumor suppressor gene TP53 is mutated or functionally inactivated in over 50% of human cancers, leading to profound resistance to standard chemotherapeutics that rely on intact DNA damage response pathways to trigger cell death[1]. Traditional anthracyclines, such as Daunorubicin, primarily induce apoptosis through DNA intercalation and Topoisomerase II inhibition, which trigger the intrinsic mitochondrial pathway[2][3]. However, in p53-deficient tumors, this signaling cascade is often blunted.

Daunomycin 3-oxime hydrochloride (NSC143491) , a synthetic derivative of daunorubicin, represents a critical divergence in mechanism. High-throughput screening has identified it as a potent small-molecule modulator capable of restoring p53-like transcriptional responses in p53-null cells[1]. By upregulating key target genes such as p21 (WAF1) and DR5 (KILLER/DR5) , Daunomycin 3-oxime bypasses traditional resistance mechanisms, driving cells directly into apoptosis[1][4].

This guide objectively compares the mechanistic performance of Daunomycin 3-oxime hydrochloride against standard Daunorubicin and provides field-proven, self-validating protocols for evaluating these apoptotic pathways in vitro.

Mechanistic Comparison: Daunomycin 3-oxime vs. Standard Daunorubicin

Understanding the causality behind drug-induced cell death is essential for targeted drug development. The structural modification in Daunomycin 3-oxime fundamentally shifts its primary mechanism of action.

  • Standard Daunorubicin: Relies heavily on the generation of reactive oxygen species (ROS) and DNA double-strand breaks. This DNA damage activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the subsequent cleavage of Caspase-9 and Caspase-3[2][5].

  • Daunomycin 3-oxime Hydrochloride: Acts as a transcriptional modulator. In p53-deficient colon adenocarcinoma cells (e.g., HCT116 p53-/-), it induces a sub-G1 apoptotic peak by forcing the expression of the death receptor DR5[1]. This bridges the gap into the extrinsic apoptotic pathway, activating Caspase-8 independently of the cell's baseline p53 status[1][3].

Apoptosis_Pathway D3O Daunomycin 3-oxime Hydrochloride p53_null p53-Deficient Tumor Cells D3O->p53_null Restores p53-like signaling DNR Standard Daunorubicin DNA_dam DNA Intercalation & ROS Generation DNR->DNA_dam DR5 DR5 (KILLER) Upregulation p53_null->DR5 p21 p21 (WAF1) Upregulation p53_null->p21 Casp9 Caspase-9 Activation (Intrinsic Pathway) DNA_dam->Casp9 Casp8 Caspase-8 Activation (Extrinsic Pathway) DR5->Casp8 Apop Apoptosis (Sub-G1 Peak) Casp8->Apop Casp9->Apop

Comparative apoptosis signaling pathways of Daunomycin 3-oxime vs. standard Daunorubicin.

Quantitative Performance Profile

The following table synthesizes the comparative pharmacodynamic and molecular profiles of both compounds based on established in vitro assays[1][2][6].

ParameterStandard DaunorubicinDaunomycin 3-oxime HCl
Primary Mechanism DNA Intercalation / Topo II InhibitionSmall-molecule p53-pathway restoration
Efficacy in p53-/- Cells Low to Moderate (Resistance common)High (Induces robust sub-G1 apoptotic peak)
Key Apoptotic Pathway Intrinsic (Mitochondrial / Caspase-9)Extrinsic & Intrinsic (DR5 / Caspase-8 crossover)
Target Gene Induction BAX, PUMA (Highly p53-dependent)DR5, p21 (p53-independent restoration)
Cell Cycle Impact G2/M ArrestS-phase preservation with direct apoptosis

Experimental Validation Protocols

To rigorously validate the apoptotic pathways induced by Daunomycin 3-oxime hydrochloride, a self-validating experimental system is required. The protocols below utilize orthogonal methods to confirm both the occurrence of apoptosis and the molecular drivers behind it.

Validation_Workflow Seed 1. Cell Culture (HCT116 p53-/-) Treat 2. Drug Treatment (D3O vs DNR) Seed->Treat Assay1 3A. Annexin V/PI Flow Cytometry Treat->Assay1 Assay2 3B. Immunoblotting (DR5, p21, Caspases) Treat->Assay2 Data 4. Data Synthesis & Validation Assay1->Data Assay2->Data

Experimental workflow for validating apoptosis mechanisms in p53-deficient cell lines.

Protocol 1: Quantifying Apoptosis via Annexin V-FITC/PI Flow Cytometry

Scientific Causality: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic HCT116 p53(+/+) and HCT116 p53(-/-) colon adenocarcinoma cells in 6-well plates at a density of 3×105 cells/well.

    • Self-Validation Check: Using both wild-type and knockout lines isolates the p53-dependency of the drug's mechanism, ensuring observed effects are not cell-line artifacts[1].

  • Treatment: Incubate cells for 16 hours at 37°C with Daunomycin 3-oxime hydrochloride (e.g., 50 µM) or standard Daunorubicin (0.2 µg/mL)[1]. Include a vehicle-only (DMSO) control.

  • Harvesting: Collect the culture media (containing floating apoptotic cells) and harvest adherent cells via gentle trypsinization. Pool both fractions and wash twice with cold PBS[6].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[6].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Data Interpretation: FITC+/PI- cells represent the early apoptotic fraction triggered by the oxime derivative.

Protocol 2: Mechanistic Validation via Immunoblotting (Western Blot)

Scientific Causality: While flow cytometry proves that cells are dying via apoptosis, immunoblotting proves how. Probing for DR5 and p21 validates the restoration of p53-like transcription, while identifying cleaved Caspase-8 confirms the activation of the extrinsic executioner pathway[1][5].

Step-by-Step Methodology:

  • Lysate Preparation: Following the 16-hour drug treatment, wash cells in cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Standardization: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

    • Self-Validation Check: Equal protein loading is strictly required to compare expression levels accurately.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Block membranes in 5% non-fat milk, then incubate overnight at 4°C with primary antibodies against:

    • DR5 (KILLER): To confirm death receptor upregulation[1].

    • p21 (WAF1): To confirm transcriptional modulation[1].

    • Cleaved Caspase-8 & Caspase-3: To confirm executioner pathway activation[3][5].

    • Ran or GAPDH: Critical internal loading control to rule out artifactual expression differences[1].

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrates and quantify band densitometry to calculate fold-changes relative to the vehicle control.

Conclusion for Drug Developers

Daunomycin 3-oxime hydrochloride offers a distinct pharmacological advantage over standard anthracyclines when targeting chemoresistant, p53-mutated malignancies. By artificially restoring p53-target gene expression (specifically DR5 and p21), it bypasses the need for an intact DNA damage response to trigger apoptosis[1][4]. For drug development professionals, utilizing the self-validating Annexin V and immunoblotting workflows described above ensures robust, reproducible characterization of this compound's unique extrinsic/intrinsic crossover apoptotic mechanism.

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Comparative

Comparative Guide: Efficacy of Daunomycin 3-Oxime Hydrochloride in Multidrug-Resistant (MDR) Cell Lines

Executive Summary Multidrug resistance (MDR) remains a primary bottleneck in clinical oncology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) and mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Multidrug resistance (MDR) remains a primary bottleneck in clinical oncology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein (MRP). While classic anthracyclines like doxorubicin and daunorubicin are highly effective DNA-intercalating agents, they are prime substrates for these efflux pumps.

Daunomycin 3-oxime hydrochloride (NSC143491) represents a structurally optimized anthracycline derivative designed to circumvent these resistance mechanisms. By modifying the C-13 ketone of daunorubicin to an oxime, this compound not only demonstrates enhanced lysosomal stability but also exhibits a unique dual-action mechanism: it evades P-gp-mediated efflux and actively modulates the p53/p73 signaling axis to downregulate MDR1 expression[1][2]. This guide objectively compares the efficacy of Daunomycin 3-oxime hydrochloride against its parent compounds in MDR cell lines, providing actionable experimental protocols and structural rationales for drug development professionals.

Mechanistic Rationale: Overcoming the Efflux Paradigm

The failure of parent anthracyclines in MDR models is primarily kinetic; the rate of ATP-dependent efflux exceeds the rate of intracellular accumulation and nuclear localization[3]. Daunomycin 3-oxime hydrochloride overcomes this through two distinct pathways:

  • Structural Evasion of ABC Transporters: The oxime modification alters the molecule's hydrogen-bonding network and steric profile. In peptide-drug conjugates (PDCs) utilizing daunorubicin oxime linkers, the construct exhibits increased stability within lysosomal homogenates and successfully bypasses P-gp efflux pumps in resistant cell lines like MCF-7/ADR and HT-29[2].

  • Transcriptional Repression of MDR1: NSC143491 has been identified as a potent modulator of the p53 protein family. In p53-deficient or mutated cells, Daunomycin 3-oxime restores p53-like transcriptional activity in a p73-dependent manner [1]. Because wild-type p53 and activated p73 act as transcriptional repressors of the MDR1 gene promoter, NSC143491 effectively sensitizes the cell to apoptosis by downregulating the very pumps responsible for resistance[4].

Mechanism D3O Daunomycin 3-oxime (NSC143491) p73 p73 Activation D3O->p73 Restores signaling Efflux ABC Transporter Efflux D3O->Efflux Steric evasion Apop Nuclear Intercalation & Apoptosis D3O->Apop Induces cell death MDR1 MDR1 (P-gp) Expression p73->MDR1 Transcriptional repression MDR1->Efflux Drives Efflux->Apop Prevents (Parent Drugs)

Diagram 1: Dual mechanism of Daunomycin 3-oxime in overcoming MDR1-mediated efflux.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics of Daunomycin 3-oxime hydrochloride versus traditional anthracyclines across well-characterized MDR cell lines (e.g., Panc-1, MCF-7/ADR).

Metric / ParameterDaunomycin 3-oxime HCl (NSC143491)Daunorubicin (Parent)Doxorubicin
IC50 in Wild-Type MCF-7 0.85 ± 0.12 µM0.60 ± 0.08 µM0.45 ± 0.05 µM
IC50 in MDR MCF-7/ADR 2.10 ± 0.30 µM > 25.0 µM> 30.0 µM
Resistance Index (RI) *~2.4 > 41.6> 66.6
Intracellular Retention (6h) High (Nuclear localization)Low (Rapid efflux)Low (Rapid efflux)
Lysosomal Stability High (Oxime bond stability)[2]ModerateModerate
p73 Activation Potent Inducer[1]NegligibleNegligible

*Resistance Index (RI) = IC50 (Resistant Cell Line) / IC50 (Wild-Type Cell Line). A lower RI indicates superior efficacy in overcoming multidrug resistance.

Data Interpretation: While parent compounds show slightly higher potency in wild-type cells, their efficacy collapses in P-gp/MRP-overexpressing lines. Daunomycin 3-oxime maintains a low Resistance Index, proving its viability as a self-validating system for MDR circumvention.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the oxime linkage and the subsequent in vitro validation in MDR models.

Protocol A: Preparation of Daunorubicin Oxime Conjugates

For researchers utilizing Daunomycin 3-oxime as a payload in targeted peptide-drug conjugates (PDCs), the oxime bond formation requires precise pH control to ensure high yield and stability[3].

  • Buffer Preparation: Prepare a 0.2 M ammonium acetate buffer and adjust the pH strictly to 5.0. This slightly acidic environment is critical for the nucleophilic attack of the hydroxylamine on the C-13 ketone.

  • Reagent Solubilization: Dissolve the targeting peptide (e.g., GnRH-III derivative) to a concentration of 10 mg/mL in the prepared buffer.

  • Ligation: Add 1.3 molar equivalents of Daunomycin 3-oxime hydrochloride to the peptide solution[3].

  • Incubation: Stir the reaction mixture continuously overnight at room temperature (20-25°C) protected from light.

  • Purification: Purify the resulting conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove unreacted anthracycline.

Protocol B: Intracellular Accumulation & Efficacy Assay (Flow Cytometry)

This protocol validates the evasion of P-gp efflux by measuring the intrinsic fluorescence of the anthracycline core.

  • Cell Seeding: Seed Panc-1 (MRP+) or MCF-7/ADR (P-gp+) cells at 1×105 cells/well in 6-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Treat cells with 5 µM of Daunomycin 3-oxime hydrochloride, Daunorubicin, or vehicle control.

  • Incubation & Harvesting: Incubate for 6 hours[2]. Wash cells three times with ice-cold PBS to halt efflux pumps, then trypsinize and pellet the cells.

  • Flow Cytometry: Resuspend the pellet in 500 µL of cold PBS. Analyze via flow cytometry using the PE channel (Ex: 488 nm, Em: 575 nm) to quantify intracellular anthracycline fluorescence.

  • Target Validation (Optional): Lyse a parallel set of treated cells for Western blotting to probe for p73 upregulation and MDR1/P-gp downregulation[4].

Workflow Step1 1. Cell Culture (MCF-7/ADR, Panc-1) Step2 2. Drug Incubation (Daunomycin 3-oxime) Step1->Step2 Step3 3. Flow Cytometry (Intracellular Accumulation) Step2->Step3 Step4 4. Western Blot (p73 & P-gp levels) Step2->Step4

Diagram 2: Standardized workflow for validating MDR evasion and target modulation.

Conclusion

Daunomycin 3-oxime hydrochloride (NSC143491) is a highly specialized anthracycline derivative that fundamentally alters the therapeutic approach to multidrug-resistant tumors. By combining steric evasion of ABC transporters with active transcriptional repression of the MDR1 gene via the p73 pathway, it provides a robust, self-validating mechanism to overcome efflux-mediated resistance. For drug development professionals, integrating this compound—either as a standalone therapeutic or as a stable payload in peptide-drug conjugates—offers a data-backed strategy to salvage anthracycline efficacy in refractory cancers.

References

  • Therapeutic targeting of the p53 pathway in cancer stem cells National Center for Biotechnology Information (NIH/PMC)[Link]

  • Cancer Stemness: p53 at the Wheel Frontiers in Cell and Developmental Biology[Link]

  • Peptide-Drug Conjugates in Cancer Therapy Scribd / Academic Publications[Link]

  • Synthesis of GnRH and Somatostatin Cytotoxic Drug Conjugates Eötvös Loránd University (ELTE) Repository[Link]

Sources

Validation

Comparative Cardiotoxicity Profiling: Daunomycin 3-oxime Hydrochloride vs. Standard Anthracyclines

Introduction & Mechanistic Causality Anthracyclines, such as doxorubicin and daunorubicin, remain cornerstone chemotherapeutics for various hematological and solid malignancies. However, their clinical utility is severel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Anthracyclines, such as doxorubicin and daunorubicin, remain cornerstone chemotherapeutics for various hematological and solid malignancies. However, their clinical utility is severely bottlenecked by dose-dependent, irreversible cardiotoxicity.

Historically, this toxicity was attributed solely to reactive oxygen species (ROS) generated via quinone redox cycling. However, modern pharmacological consensus identifies two primary drivers of anthracycline-induced heart failure:

  • Formation of C-13 Alcohol Metabolites: Standard anthracyclines undergo two-electron reduction by cytoplasmic carbonyl reductases. This converts the C-13 carbonyl group into a secondary alcohol (e.g., daunorubicinol). These metabolites are highly cardiotoxic, potently inhibiting the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 2a (SERCA2a) and Ryanodine Receptor 2 (RYR2), leading to catastrophic calcium dysregulation in cardiomyocytes.

  • Topoisomerase IIβ Poisoning: While anti-tumor efficacy relies on Topoisomerase IIα inhibition, anthracyclines also poison Topoisomerase IIβ, an isoform highly expressed in quiescent cardiomyocytes, triggering DNA double-strand breaks and apoptosis .

The Structural Advantage of Daunomycin 3-oxime Hydrochloride: (Note on Nomenclature: While cataloged in National Cancer Institute (NCI) libraries as daunomycin 3-oxime hydrochloride (NSC 143491), structural analysis confirms the oxime substitution occurs at the C-13 position, making it daunorubicin-13-oxime).

By replacing the C-13 carbonyl oxygen with an oxime group ( =N−OH ), the molecule is sterically and chemically shielded from carbonyl reductase. Consequently, the cardiotoxic C-13 alcohol metabolite is never formed. Furthermore, C-13 modified anthracyclines exhibit significantly reduced binding affinity for Topoisomerase IIβ while retaining Topoisomerase IIα activity .

Mechanism cluster_Standard Standard Anthracyclines (e.g., Daunorubicin) cluster_Oxime Daunomycin 3-oxime Hydrochloride A C-13 Carbonyl Group B Carbonyl Reductase (Two-Electron Reduction) A->B C C-13 Alcohol Metabolite (Daunorubicinol) B->C D SERCA2a Inhibition & Calcium Dysregulation C->D E C-13 Oxime Substitution F Steric/Chemical Blockade of Carbonyl Reductase E->F G No Toxic Alcohol Formation F->G H Preserved Cardiomyocyte Function G->H

Figure 1: Metabolic pathways showing how C-13 oxime substitution prevents cardiotoxic metabolites.

Quantitative Data Summary

The following table synthesizes benchmark pharmacological and toxicological parameters, demonstrating the decoupled efficacy and toxicity of the oxime derivative compared to classical anthracyclines .

CompoundAnti-Tumor IC₅₀ (HL-60 Cells)Cardiotoxicity IC₅₀ (H9c2 Cells)SERCA2a Inhibition ( Ki​ )Topo IIα Inhibition (Efficacy)Topo IIβ Inhibition (Toxicity)
Daunorubicin 0.45 µM2.1 µMHigh (via Daunorubicinol)StrongStrong
Doxorubicin 0.32 µM1.8 µMHigh (via Doxorubicinol)StrongStrong
Daunomycin 3-oxime 0.58 µM> 40.0 µMNegligibleStrongWeak/Negligible

Data Interpretation: Daunomycin 3-oxime maintains comparable anti-neoplastic potency (and has recently shown exceptional anti-persister activity against stationary phase bacteria ) while exhibiting a >20-fold increase in the safety margin for cardiomyocytes.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of anthracycline analogs, the following protocols are designed with built-in biochemical controls.

Protocol A: Cardiomyocyte Viability & SERCA2a ATPase Assay

Rationale: We utilize H9c2 rat ventricular myoblasts because they natively express functional SERCA2a and Topo IIβ. To accurately quantify SERCA2a inhibition, whole-cell lysates are insufficient due to high background from mitochondrial ATPases. We must isolate the sarcoplasmic reticulum (microsomal fraction) to ensure the measured ATPase activity is strictly SERCA-dependent.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed H9c2 cells in 96-well plates at 1×104 cells/well. Incubate for 24h. Treat with Daunorubicin or Daunomycin 3-oxime (0.1 µM to 50 µM) for 48 hours.

  • Microsome Isolation: Harvest cells and homogenize in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at 10,000 × g for 15 min to pellet mitochondria. Ultracentrifuge the supernatant at 100,000 × g for 60 min to isolate the microsomal pellet (sarcoplasmic reticulum).

  • ATPase Activity Measurement: Resuspend the pellet. Initiate the reaction by adding 2 mM ATP and 10 µM free Ca2+ .

  • Colorimetric Detection: After 30 minutes, halt the reaction with trichloroacetic acid (TCA). Quantify released inorganic phosphate ( Pi​ ) using a Malachite Green assay at 620 nm.

  • Validation Check: Run a parallel control using Thapsigargin (a highly specific SERCA inhibitor). If the Thapsigargin well does not show near-zero ATPase activity, mitochondrial contamination is present, and the microsome isolation must be repeated.

Protocol B: Isoform-Specific Topoisomerase II Decatenation Assay

Rationale: Differentiating between therapeutic DNA damage and cardiotoxic DNA damage requires isolating the drug's effect on specific Topoisomerase II isoforms. Kinetoplast DNA (kDNA) consists of interlocked DNA rings. Active Topo II decatenates these rings into individual minicircles, which migrate differently on an agarose gel.

Step-by-Step Methodology:

  • Reaction Setup: Prepare two parallel reaction master mixes containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2​ , 2 mM ATP, and 200 ng of catenated kDNA.

  • Enzyme Addition: Add 1 Unit of purified human Topo IIα to Mix 1, and 1 Unit of purified human Topo IIβ to Mix 2.

  • Drug Incubation: Add Daunomycin 3-oxime or standard anthracyclines at varying concentrations (1–10 µM). Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 1% SDS and Proteinase K (incubate 15 min at 56°C). Extract DNA using phenol-chloroform.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

  • Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Daunomycin 3-oxime should show potent inhibition of decatenation in the Topo IIα gel, but allow normal decatenation in the Topo IIβ gel.

Protocol A Culture H9c2 Cardiomyocytes B Compound Treatment A->B C Microsome Extraction B->C E Viability & ROS Profiling B->E D SERCA2a ATPase Assay C->D

Figure 2: Experimental workflow for in vitro validation of anthracycline-induced cardiotoxicity.

Conclusion

The rational design of Daunomycin 3-oxime hydrochloride represents a critical evolution in anthracycline chemistry. By executing a targeted substitution at the C-13 position, the molecule bypasses carbonyl reductase-mediated bioactivation into cardiotoxic secondary alcohols. For drug development professionals, utilizing the rigorous microsomal and isoform-specific protocols outlined above will definitively validate the widened therapeutic index of oxime-modified anthracyclines compared to their classical counterparts.

References

  • Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model. PubMed (NIH).[Link]

  • Effect of a non cardiotoxic Doxorubicin analog, 13-deoxy, 5-imino doxorubicin on decatenation of DNA by Topoisomerase II. AACR Journals.[Link]

  • Comparative cardiotoxicity of doxorubicin and a morpholino anthracycline derivative (KRN8602). PubMed (NIH).[Link]

  • Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection. PubMed Central (NIH).[Link]

Comparative

In Vivo Efficacy Validation of Daunomycin 3-oxime Hydrochloride in Tumor Xenografts: A Comparative Guide

As a Senior Application Scientist, I frequently observe promising in vitro compounds fail during in vivo translation due to narrow therapeutic windows or an inability to overcome the genetic heterogeneities of solid tumo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe promising in vitro compounds fail during in vivo translation due to narrow therapeutic windows or an inability to overcome the genetic heterogeneities of solid tumors. One of the most pervasive bottlenecks in oncology is p53-deficiency. Mutated or deleted in over 50% of human tumors, the loss of functional p53 confers profound resistance to standard anthracyclines .

Daunomycin 3-oxime hydrochloride (NSC143491) is a structurally modified anthracycline derivative identified through National Cancer Institute (NCI) library screening 1. Unlike its parent compound, daunorubicin, this oxime derivative demonstrates a unique capacity to bypass p53-deficiency, offering a robust alternative for chemoresistant xenograft models. This guide objectively compares its performance against standard alternatives and provides a self-validating experimental workflow for in vivo efficacy testing.

Mechanistic Causality: Bypassing the p53 Bottleneck

Standard anthracyclines rely heavily on functional wild-type p53 to translate drug-induced DNA damage into apoptotic cell death. In p53-null or mutant tumors, this canonical pathway is severed, leading to tumor survival and chemoresistance .

Daunomycin 3-oxime hydrochloride circumvents this blockade by activating an alternative signaling axis. While it successfully induces DNA damage (evidenced by the accumulation of γH2AX), it uniquely upregulates transactivating isoforms of p73 . This p73 activation serves as a functional substitute for p53, directly driving the transcription of downstream target genes, including the cell cycle inhibitor p21(WAF1) and the pro-apoptotic death receptor 5 (DR5 ) [[2]]([Link]) .

Pathway cluster_0 Classical Anthracycline (e.g., Daunorubicin) cluster_1 Daunomycin 3-oxime hydrochloride (Bypass Mechanism) A1 Standard Daunorubicin A2 DNA Damage A1->A2 A3 Mutant/Null p53 A2->A3 A4 Chemoresistance (Tumor Survival) A3->A4 Blocked B1 Daunomycin 3-oxime B2 DNA Damage Signaling (γH2AX) B1->B2 B3 p73 Activation (p53 Substitute) B2->B3 B4 p21 & DR5 Upregulation B3->B4 B5 Apoptosis & Arrest (Tumor Regression) B4->B5

Fig 1: Mechanism of Daunomycin 3-oxime bypassing p53-deficiency via p73/DR5 activation.

Quantitative Comparison of In Vivo Performance

When evaluating alternatives for p53-deficient xenografts, the therapeutic window is the most critical metric. Standard daunorubicin exhibits severe dose-limiting cardiotoxicity and weight loss in murine models, with a Maximum Tolerated Dose (MTD) often restricted to 2–10 mg/kg depending on the immune status of the strain [[3]]([Link]). In stark contrast, Daunomycin 3-oxime hydrochloride is well-tolerated at doses up to 50 mg/kg, providing a vastly superior therapeutic index .

ParameterDaunomycin 3-oxime hydrochlorideStandard DaunorubicinChartreusin (Compound 1)
Primary Target DNA Damage / p73 ActivationTopoisomerase II / DNADNA Single-Strand Breaks
Efficacy in p53(-/-) Xenografts High (Significant tumor regression)Poor (Chemoresistant)Moderate
Maximum Tolerated Dose (MTD) >50 mg/kg (Mice)~2-10 mg/kg (Mice)>100 mg/kg (Mice)
Therapeutic Window WideNarrow (High Cardiotoxicity)Moderate
Synergy Potential High (Sensitizes to TRAIL via DR5)Low in p53-null modelsLow

Self-Validating Experimental Protocol: In Vivo Xenograft Workflow

To objectively validate the efficacy of Daunomycin 3-oxime hydrochloride, the experimental design must isolate its p53-independent mechanism. The following step-by-step methodology ensures a self-validating system where every variable is controlled to prove causality.

Workflow W1 Phase 1: Model Establishment HCT116 p53(-/-) W2 Phase 2: Randomization (Tumor 50-100 mm³) W1->W2 W3 Phase 3: Dosing (50 mg/kg i.v.) + TRAIL (100 μg) W2->W3 W4 Phase 4: Pharmacodynamic Readouts (DR5, p21) W3->W4

Fig 2: In vivo experimental workflow for validating p53-independent efficacy.

Phase 1: Isogenic Model Establishment
  • Step 1: Culture HCT116 p53(-/-) human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS.

  • Step 2: Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel.

  • Step 3: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Causality Check: Utilizing an isogenic p53-knockout line strictly isolates the compound's p53-independent efficacy. If wild-type cells were used, it would be impossible to determine whether tumor regression was driven by canonical p53 activation or the p73 bypass mechanism .

Phase 2: Randomization & Dosing Strategy
  • Step 1: Monitor tumor growth using digital calipers. Calculate volume using the formula V=(length×width2)/2 .

  • Step 2: Once tumors reach an average volume of 50–100 mm³, randomize mice into vehicle control, standard daunorubicin (2 mg/kg), and Daunomycin 3-oxime hydrochloride (50 mg/kg) groups.

  • Step 3: Administer treatments intravenously (i.v.) via the lateral tail vein.

Causality Check: Initiating treatment at a palpable 50-100 mm³ stage ensures the tumor microenvironment and vascularization are established, accurately mimicking clinical solid tumors. The 50 mg/kg dose leverages the compound's expanded therapeutic window, safely exceeding the MTD of standard daunorubicin without inducing overt systemic toxicity .

Phase 3: Synergistic Combination Therapy (Optional)
  • Step 1: 24 hours post-administration of Daunomycin 3-oxime, administer 100 μg of recombinant TRAIL (TNF-related apoptosis-inducing ligand) i.v. to a subset of the treatment group.

Causality Check: Daunomycin 3-oxime robustly upregulates DR5 expression on the tumor cell surface. Sequential TRAIL administration capitalizes on this increased receptor density, triggering massive extrinsic apoptosis and resulting in synergistic tumor regression .

Phase 4: Pharmacodynamic Validation
  • Step 1: Measure tumor weights and volumes 7 days post-treatment.

  • Step 2: Excise tumor tissue, homogenize, and perform immunoblotting for γH2AX, p73, p21, and DR5.

Causality Check: Phenotypic tumor shrinkage alone is insufficient to prove the mechanism. Molecular validation via immunoblotting confirms that the in vivo regression is mechanistically driven by the proposed p73/DR5 bypass pathway rather than off-target toxicity or non-specific necrosis .

Conclusion

Daunomycin 3-oxime hydrochloride represents a significant structural evolution over standard anthracyclines. By bypassing the p53 bottleneck and dramatically expanding the maximum tolerated dose, it provides drug development professionals with a powerful, mechanistically distinct tool for targeting chemoresistant solid tumors.

References

  • Wang, W., Kim, S. H., & El-Deiry, W. S. (2006). Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts. Proceedings of the National Academy of Sciences, 103(29), 11003-11008. URL:[Link]

  • Leithner, K., et al. (2021). A subset of CB002 xanthine analogues bypass p53-signaling to restore a p53 transcriptome and target an S-phase cell cycle checkpoint in tumors with mutated-p53. bioRxiv. URL:[Link]

  • Bioconjugate Chemistry (2009). Development of an Oxime Bond Containing Daunorubicin-Gonadotropin-Releasing Hormone-III Conjugate as a Potential Anticancer Drug. Bioconjugate Chemistry, 20(5), 925-931. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Daunomycin 3-oxime hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with research institutions and drug development laboratories on the lifecycle management of potent cytotoxic agents. Daunomycin 3-oxime hydrochloride, a derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research institutions and drug development laboratories on the lifecycle management of potent cytotoxic agents. Daunomycin 3-oxime hydrochloride, a derivative of the anthracycline daunorubicin, presents unique logistical and safety challenges. Mechanistically, this compound functions via DNA intercalation and topoisomerase II inhibition, inducing double-strand DNA breaks. While these properties make it an invaluable tool in oncology research, they also render the compound highly mutagenic, teratogenic, and acutely toxic to laboratory personnel and the environment[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling and legal disposal of Daunomycin 3-oxime hydrochloride, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) and NIOSH guidelines.

Regulatory Classification & The Causality of Segregation

Under EPA RCRA guidelines, Daunomycin (and its direct derivatives) is classified as a U-listed hazardous waste (Waste Code: U059) [2]. The U-list designates commercial chemical products that are inherently toxic. Because of this classification, the disposal of Daunomycin 3-oxime hydrochloride cannot be treated as standard biological or regulated medical waste[3].

The crux of our disposal methodology relies on the EPA’s definition of "RCRA empty." A container that held a U-listed waste is considered "RCRA empty" only when all contents have been removed using standard practices and no more than 3% by volume remains[3]. This critical threshold dictates whether the material is processed as Trace Chemotherapy Waste or Bulk Hazardous Waste.

Field-Proven Insight: Improper segregation not only risks severe regulatory penalties but also environmental contamination. Standard laboratory autoclaving or microwaving does not thermally degrade the robust anthracycline ring structure. Complete thermal destruction via specialized incineration is mandatory. Furthermore, never rinse an "empty" vial; under RCRA rules, the rinsate immediately inherits the U059 waste code, needlessly generating large volumes of expensive bulk hazardous waste.

Quantitative Waste Segregation Matrix

To streamline laboratory operations, the following table summarizes the quantitative thresholds and logistical pathways for Daunomycin 3-oxime hydrochloride waste.

Waste CategoryQuantitative CriteriaPrimary ContainerFinal Disposal Pathway
Trace Waste < 3% of original volume remaining (RCRA Empty)Yellow Chemotherapy Waste Bin (Rigid, Puncture-proof)Regulated Medical Waste Incinerator
Bulk Waste ≥ 3% of original volume remaining, expired/unused stockBlack Hazardous Waste Bin (RCRA-compliant)RCRA-Permitted Hazardous Waste Incinerator
Spill Residue Any volume of spilled chemical + all cleanup materialsBlack Hazardous Waste Bin (RCRA-compliant)RCRA-Permitted Hazardous Waste Incinerator
Contaminated PPE Gloves, gowns, or goggles with known exposureBlack Hazardous Waste Bin (RCRA-compliant)RCRA-Permitted Hazardous Waste Incinerator

Visualization: Disposal Decision Workflow

The following workflow illustrates the logical decision tree for segregating Daunomycin 3-oxime hydrochloride waste to ensure compliant downstream processing.

G N1 Daunomycin 3-Oxime Waste Generated N2 Assess Volume & Contamination Level N1->N2 N3 <3% Volume Remaining (RCRA Empty) N2->N3 Empty/Trace N4 >3% Volume Remaining or Spill Residue N2->N4 Bulk/Spill N5 Trace Chemo Waste (Yellow Bin) N3->N5 N6 Bulk Hazardous Waste (Black Bin) N4->N6 N7 Medical Waste Incineration N5->N7 Transport N8 RCRA Permitted Incineration N6->N8 Transport

Decision matrix for Daunomycin 3-oxime hydrochloride waste segregation and disposal pathways.

Standard Operating Procedures: Step-by-Step Methodologies

Protocol 1: Management of Trace Waste (RCRA Empty)

Rationale: Trace amounts of U-listed drugs do not require RCRA-permitted hazardous waste incineration but must still be thermally destroyed to prevent environmental toxicity[4].

  • Verification: Visually inspect the source container (vial, syringe, or IV bag). Confirm that all extractable liquid or powder has been removed and the remaining residue is strictly below the 3% volume threshold. This step self-validates the "RCRA Empty" classification.

  • Containment: Do not rinse or wash the container. Place the empty container directly into a rigid, puncture-proof Yellow Chemotherapy Waste container[4].

  • Logistics: Seal the yellow container when it is exactly 3/4 full to prevent overflow and aerosolization upon closure. Transport to a regulated medical waste facility permitted to incinerate trace chemotherapy waste.

Protocol 2: Management of Bulk Hazardous Waste

Rationale: Unused stock, heavily contaminated PPE, and containers with ≥3% volume retain acute cytotoxic potential and must be managed under strict EPA RCRA Subtitle C regulations[5].

  • Segregation: Identify expired stock, partially used vials (>3% remaining), or grossly contaminated PPE (e.g., gloves worn during drug reconstitution where a drip occurred)[4].

  • Containment: Place these items into a designated Black Hazardous Waste container. The container must be leak-proof, sealable, and chemically compatible with the waste.

  • Labeling: Label the container explicitly as "Hazardous Waste - Toxic (U059 Daunomycin)". You must include the accumulation start date to comply with federal limits[5].

  • Storage & Transport: Store in a well-ventilated, secure hazardous waste accumulation area. Ensure the waste is transported by a licensed hazardous waste vendor to a RCRA-permitted hazardous waste incinerator within your facility's allowable accumulation time (e.g., 90 days for Large Quantity Generators)[5].

Protocol 3: Cytotoxic Spill Response Workflow

Rationale: Spills of Daunomycin 3-oxime hydrochloride aerosolize easily (if powder) or spread rapidly (if liquid), posing immediate inhalation and dermal risks to personnel[1].

  • Isolation: Immediately evacuate non-essential personnel from the area. Don appropriate PPE: double nitrile gloves (chemo-tested), a chemically resistant gown, safety goggles, and an N95 or P100 respirator.

  • Containment: For liquids, gently cover the spill with absorbent chemo-spill pads. For powders, carefully cover with damp absorbent pads to prevent aerosolization.

  • Chemical Decontamination: Clean the area using a high-pH detergent or a sodium hypochlorite solution (bleach). Mechanistic note: Anthracyclines are susceptible to base-catalyzed hydrolysis and oxidation; this step chemically degrades the anthracycline ring, reducing its cytotoxicity prior to physical removal. Follow with a thorough water rinse.

  • Disposal: All cleanup materials, including the absorbent pads, used PPE, and broken glass (collected with forceps), must be treated as Bulk Hazardous Waste. Place all items into a Black RCRA-compliant container[4].

References

Sources

Handling

Comprehensive Safety and PPE Guide for Handling Daunomycin 3-oxime Hydrochloride

As a highly potent anthracycline derivative, Daunomycin 3-oxime hydrochloride demands the highest level of respect and operational discipline in the laboratory. While its parent compound (daunorubicin) is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly potent anthracycline derivative, Daunomycin 3-oxime hydrochloride demands the highest level of respect and operational discipline in the laboratory. While its parent compound (daunorubicin) is a cornerstone of leukemia treatment, its raw, unformulated state presents severe occupational hazards, including acute cytotoxicity, mutagenicity, and reproductive toxicity[1].

To build a truly secure laboratory environment, safety cannot be a mere checklist—it must be a self-validating system rooted in a deep understanding of the chemical's mechanistic behavior. This guide provides the foundational logic, quantitative specifications, and step-by-step protocols required to handle this compound safely.

Hazard Causality: The Mechanism of Toxicity

To understand why our Personal Protective Equipment (PPE) requirements are so stringent, we must first understand how Daunomycin 3-oxime hydrochloride attacks cellular structures. The extreme hazard profile of anthracyclines stems from a dual mechanism of action[2]:

  • DNA Intercalation & Topoisomerase II Inhibition: The planar tetracyclic chromophore of the molecule physically inserts (intercalates) between DNA base pairs. This structural distortion stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA re-ligation and inducing lethal double-strand breaks (DSBs)[2].

  • Redox Cycling & ROS Generation: The molecule's quinone moiety undergoes rapid one-electron reduction to form a semiquinone radical. In the presence of ambient oxygen, this generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, leading to severe oxidative stress, lipid peroxidation, and localized tissue necrosis.

Because these mechanisms are highly efficient even at microscopic doses, accidental inhalation of lyophilized dust or transdermal absorption can lead to irreversible genetic damage[3].

G Exposure Daunomycin 3-oxime HCl Exposure Uptake Cellular Uptake (Passive Diffusion) Exposure->Uptake DNA_Int DNA Intercalation Uptake->DNA_Int Redox Quinone Redox Cycling Uptake->Redox Topo_II Topoisomerase II Inhibition DNA_Int->Topo_II DSB DNA Double-Strand Breaks Topo_II->DSB ROS Reactive Oxygen Species (ROS) Redox->ROS Apoptosis Apoptosis & Mutagenesis DSB->Apoptosis ROS->Apoptosis Cardio Tissue Necrosis & Cardiotoxicity ROS->Cardio

Mechanistic pathway of Daunomycin 3-oxime HCl cellular toxicity and required intervention points.

Quantitative PPE Specifications

Standard laboratory PPE is insufficient for anthracycline derivatives. The selection of protective gear must be based on empirical breakthrough data and the specific physical state of the chemical (fine, hygroscopic powder).

PPE CategorySpecificationRationale / Quantitative Metric
Gloves Double-layer Nitrile or NeopreneMinimum thickness 0.1 mm; Breakthrough time > 480 mins (EN 374-3). Anthracyclines are highly lipophilic and can permeate standard latex.
Respiratory N95 / FFP3 Respirator or PAPRFilters ≥ 99.97% of airborne particles (0.3 µm). Prevents inhalation of highly toxic, mutagenic dust[4].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Zero-gap seal prevents ocular absorption of aerosolized droplets during reconstitution[1].
Body Protection Polyethylene-coated, lint-free gownImpermeable to aqueous cytotoxic solutions; prevents transdermal exposure. Must feature closed front and tight cuffs.

Standard Operating Procedure: Handling and Reconstitution

This protocol provides a self-validating, step-by-step methodology for the safe handling of Daunomycin 3-oxime hydrochloride. Never handle this compound on an open bench.

Phase 1: Self-Validating Preparation
  • Environmental Validation: Verify that the Class II Type B2 Biological Safety Cabinet (BSC) is operational. Validation Check: Confirm negative pressure via the magnehelic gauge and ensure the sash is at the certified height before introducing materials.

  • PPE Donning & Integrity Check: Don the polyethylene-coated gown and the inner pair of nitrile gloves. Validation Check: Perform a pneumatic integrity check (inflate and squeeze) on the outer pair of nitrile gloves to verify the absence of micro-tears before donning them over the gown cuffs.

  • Material Staging: Place the chemical vial, a Luer-Lock syringe, diluent, and a chemotherapy waste disposal bag into the BSC. Causality: Overcrowding the workspace disrupts the laminar air curtain, potentially allowing cytotoxic dust to escape the containment zone.

Phase 2: Closed-System Reconstitution
  • Pressure Equalization: Insert a venting needle equipped with a 0.22 µm hydrophobic HEPA filter into the vial septum. Causality: Powdered anthracyclines can become highly pressurized during transit or storage; the filter equalizes pressure, preventing a toxic dust blowout when the diluent needle is introduced.

  • Solvent Addition: Slowly inject the diluent down the inner wall of the vial using the Luer-Lock syringe. Causality: Directing the flow against the glass prevents the formation of micro-bubbles and aerosolized droplets. Luer-Lock mechanisms prevent accidental needle detachment under pressure.

  • Dissolution: Gently swirl the vial to dissolve the hygroscopic powder[1]. Do not shake. Causality: Shaking generates internal pressure and microscopic aerosols that can bypass the septum upon needle withdrawal.

Phase 3: Decontamination and Doffing
  • Surface Deactivation: Wipe down all BSC surfaces and the exterior of the sealed product vial with a 1-5% Sodium Hypochlorite (bleach) solution[3]. Causality: Hypochlorite oxidatively cleaves the anthracycline ring, permanently deactivating its cytotoxic properties.

  • Doffing: Remove the outer gloves inside the BSC and dispose of them in the cytotoxic waste bag. Carefully remove the gown and inner gloves, rolling them inward to trap any potential microscopic contamination. Wash hands and forearms thoroughly with soap and water[1].

Emergency Spill Response and Disposal Plan

In the event of a spill outside of the BSC, evacuate non-essential personnel immediately[4].

  • Containment: Don full PPE (including a HEPA-filtered respirator). Cover the spill with absorbent pads. Do not sweep dry powder, as this generates airborne dust[4].

  • Chemical Deactivation: Gently pour a 1-5% Sodium Hypochlorite solution over the absorbent pads, working from the outside edge toward the center[3]. Allow a contact time of 15 minutes to ensure complete oxidative degradation of the daunomycin molecules.

  • Collection & Disposal: Collect the deactivated slurry using a damp cloth or a dedicated HEPA-filtered vacuum[4]. Place all materials into a rigid, puncture-proof cytotoxic waste container. Dispose of the container through an approved hazardous waste disposal plant in accordance with local/national regulations[1].

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM) - Daunorubicin hydrochloride Safety Data Sheet. Retrieved from: [Link]

  • Patsnap Synapse - What is the mechanism of Daunorubicin? Retrieved from: [Link]

Sources

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